Regorafenib (mesylate)
Description
Historical Context and Discovery of Regorafenib (B1684635) (mesylate)
Regorafenib (BAY 73-4506) emerged from a drug discovery program focused on urea-based compounds in the 1990s. dovepress.com This program had previously yielded sorafenib (B1663141), a prototype of diphenylurea compounds. dovepress.com The exploration of small molecules capable of inhibiting the RAF1 kinase led to the discovery of regorafenib as a multikinase inhibitor. nih.gov A key structural difference between regorafenib and its predecessor, sorafenib, is the addition of a fluorine atom in the central phenyl ring. dovepress.com This modification results in a distinct, though similar, kinase inhibition profile and pharmacological properties. dovepress.comnih.gov
Developed by Bayer, regorafenib was identified as a potent inhibitor of multiple kinases involved in critical cellular processes. nih.govwikipedia.org Its development journey, from initial preclinical studies to clinical trials, has been a focus of academic and pharmaceutical research. dovepress.comnih.gov The U.S. Food and Drug Administration (FDA) first approved regorafenib in September 2012. nih.govdrugbank.com
Evolution of Regorafenib (mesylate) as a Multi-Kinase Inhibitor
Regorafenib is recognized as an oral multi-kinase inhibitor that targets various kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment. nih.govdrugbank.comhematologyandoncology.net Its mechanism of action involves the inhibition of multiple membrane-bound and intracellular kinases. drugbank.comhematologyandoncology.net
The evolution of regorafenib as a multi-kinase inhibitor is characterized by its broad spectrum of targets. nih.gov It potently inhibits several receptor tyrosine kinases (RTKs) associated with angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). dovepress.comnih.govnih.gov Additionally, it targets stromal RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), and oncogenic RTKs like KIT and RET. nih.govcancer.gov The compound also inhibits intracellular signaling kinases, including RAF-1 and BRAF. nih.govdrugbank.com
Recent research has also suggested that regorafenib possesses immunomodulatory properties, adding another dimension to its mechanism of action. hematologyandoncology.net This is thought to occur through the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), which is involved in macrophage proliferation. hematologyandoncology.netcancer.gov
The table below summarizes the key kinase targets of regorafenib.
| Kinase Category | Examples of Inhibited Kinases |
| Angiogenic RTKs | VEGFR1, VEGFR2, VEGFR3, TIE2 dovepress.comnih.gov |
| Stromal RTKs | PDGFR-β, FGFR1 dovepress.comnih.gov |
| Oncogenic RTKs | KIT, RET dovepress.comnih.gov |
| Intracellular Kinases | c-RAF/RAF-1, BRAF, BRAFV600E nih.govdrugbank.com |
| Immune-Related Kinases | CSF1R hematologyandoncology.netcancer.gov |
Significance of Preclinical Research on Regorafenib (mesylate)
Preclinical studies have been instrumental in elucidating the therapeutic potential and mechanism of action of regorafenib. nih.govnih.gov In vitro assays demonstrated its potent inhibitory activity against a range of kinases at clinically achievable concentrations. drugbank.com These studies were crucial in identifying its distinct target profile. nih.govscispace.com
In vivo preclinical models, particularly xenograft models using human tumor cell lines, provided significant evidence of regorafenib's anti-tumor activity. drugbank.comnih.gov These studies showed that regorafenib could inhibit tumor growth and metastasis in various cancer types, including colorectal, breast, and renal cell carcinoma models. drugbank.comnih.govnih.gov For instance, in a rat glioblastoma xenograft model, regorafenib demonstrated anti-angiogenic effects by decreasing the extravasation of a contrast agent. scispace.com Furthermore, pharmacodynamic analyses in a breast cancer model revealed a significant reduction in the proliferation marker Ki-67. nih.govscispace.com
Preclinical research also highlighted regorafenib's ability to induce apoptosis and inhibit tumor neovascularization. cancer.gov Studies in pediatric malignancy models showed that regorafenib inhibited cell proliferation and, in combination with other agents, led to tumor regressions. plos.org Comparative preclinical studies with sorafenib in hepatocellular carcinoma models indicated that regorafenib had a distinct and, in some models, superior antitumor activity. oncotarget.com These preclinical findings provided a strong rationale for the clinical development of regorafenib and its investigation in various cancer types. dovepress.comresearchgate.net
The table below presents a selection of key findings from preclinical studies on regorafenib.
| Preclinical Model Type | Key Findings |
| In vitro kinase assays | Potent inhibition of VEGFRs, PDGFRβ, Kit, RET, and Raf-1. medchemexpress.com |
| Human tumor xenografts (mice) | Dose-dependent tumor growth inhibition in various models (e.g., colorectal, breast, renal). nih.govscispace.com |
| Rat glioblastoma xenograft | Demonstrated anti-angiogenic activity. scispace.com |
| Patient-derived HCC xenografts | Significant tumor growth inhibition, superior to sorafenib in some models. oncotarget.com |
| Pediatric tumor cell lines & xenografts | Inhibition of cell proliferation and significant in vivo tumor growth inhibition. plos.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
835621-08-4 |
|---|---|
Molecular Formula |
C22H19ClF4N4O6S |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |
InChI Key |
PAZXTVFHRWRCLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Regorafenib Mesylate
Direct Kinase Inhibition Profile of Regorafenib (B1684635) (mesylate)
Regorafenib (mesylate) demonstrates potent inhibitory activity against various kinases that are crucial for the growth and survival of cancer cells. irjpl.org This broad-spectrum inhibition allows it to interfere with multiple pathological processes simultaneously. The inhibitory profile of Regorafenib (mesylate) can be broadly categorized into its effects on angiogenic and oncogenic receptor tyrosine kinases.
Angiogenic Receptor Tyrosine Kinases (RTKs) Inhibition
A primary mechanism of Regorafenib (mesylate) is its potent anti-angiogenic activity, achieved through the inhibition of several RTKs that are fundamental for the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis), processes essential for tumor growth and metastasis. cancer.govnih.govhematologyandoncology.net
Regorafenib (mesylate) is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. nih.gov By targeting VEGFR-1, -2, and -3, it effectively blocks the signaling cascade initiated by VEGF, which is a key regulator of angiogenesis. cancer-research-network.comresearchgate.net Inhibition of VEGFR-2 is particularly critical as it is a primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. nih.govstivarga.com The blockade of VEGFR-3 interferes with lymphangiogenesis, which can help to reduce metastatic spread. hematologyandoncology.net In vitro biochemical assays have demonstrated that Regorafenib (mesylate) inhibits these receptors at nanomolar concentrations. nih.govmedchemexpress.com
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in tumor growth, angiogenesis, and metastasis. nih.gov Regorafenib (mesylate) effectively inhibits both PDGFR-α and PDGFR-β. drugbank.comhematologyandoncology.net The inhibition of PDGFR-β is particularly important in the tumor microenvironment, as it is expressed on pericytes and smooth muscle cells, and its blockade can lead to the regression of tumor vasculature. cancer-research-network.comstivarga.com
Fibroblast Growth Factor Receptors (FGFRs) play a role in tumor cell proliferation, survival, and angiogenesis. nih.gov Regorafenib (mesylate) has been shown to inhibit FGFR1 and FGFR2. drugbank.comnih.gov The inhibition of FGFR signaling can be particularly relevant in tumors that have developed resistance to anti-VEGF therapies, as FGFR signaling can act as an escape pathway. nih.govaacrjournals.org Studies have shown that Regorafenib (mesylate) effectively inhibits FGFR signaling in cancer cell lines with FGFR2 amplification. nih.gov
TIE-2, the receptor for angiopoietins, is another critical regulator of vascular stability and angiogenesis. nih.gov Regorafenib (mesylate) is a distinctive agent that inhibits TIE-2, in addition to the VEGFRs. nih.govnih.gov This dual inhibition of both the VEGF and the Angiopoietin/TIE-2 pathways may result in a more comprehensive anti-angiogenic effect and could potentially overcome resistance mechanisms to therapies that only target the VEGF pathway. nih.govaacrjournals.org
Table 1: Inhibition of Angiogenic Receptor Tyrosine Kinases by Regorafenib (mesylate)
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| VEGFR-1 | 13 | medchemexpress.com |
| VEGFR-2 | 4.2 | medchemexpress.com |
| VEGFR-3 | 46 | medchemexpress.com |
| PDGFR-β | 22 | selleckchem.com |
| FGFR1 | 202 | nih.gov |
| TIE-2 | 31 | nih.gov |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Oncogenic Receptor Tyrosine Kinases (RTKs) Inhibition
In addition to its anti-angiogenic properties, Regorafenib (mesylate) also directly targets several oncogenic RTKs that are implicated in driving the proliferation and survival of tumor cells. cancer.govresearchgate.net This direct anti-tumor activity complements its effects on the tumor microenvironment.
Key oncogenic RTKs inhibited by Regorafenib (mesylate) include KIT, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), and RET, another proto-oncogene that can be mutated or rearranged in certain types of thyroid and lung cancers. cancer-research-network.comnih.gov By inhibiting these kinases, Regorafenib (mesylate) can directly impede the growth and survival of tumor cells that are dependent on these signaling pathways. hematologyandoncology.net
Table 2: Inhibition of Oncogenic Receptor Tyrosine Kinases by Regorafenib (mesylate)
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| KIT | 7 | selleckchem.com |
| RET | 1.5 | medchemexpress.com |
| BRAF | 19-28 | nih.govselleckchem.com |
| RAF-1 | 2.5 | medchemexpress.com |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Intracellular Signaling Kinases Inhibition by Regorafenib (mesylate)
In addition to cell surface receptors, regorafenib also targets key intracellular kinases that are critical components of signaling pathways controlling cell growth and proliferation.
The RAF family of serine/threonine kinases, which includes RAF-1 (or C-RAF), B-RAF, and A-RAF, are central components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net This pathway is frequently dysregulated in human cancers, with mutations in B-RAF being particularly common in melanoma. h1.coresearchgate.net The BRAFV600E mutation, for instance, leads to constitutive activation of the B-RAF kinase, driving uncontrolled cell proliferation. researchgate.net
Regorafenib was initially developed as a RAF-1 kinase inhibitor and has been shown to potently inhibit RAF-1, B-RAF, and the oncogenic mutant BRAFV600E. drugbank.comhematologyandoncology.netcancer-research-network.com By inhibiting these kinases, regorafenib can block signaling through the MAPK pathway, thereby impeding tumor cell proliferation. ascopubs.org The ability of regorafenib to target both wild-type and mutant forms of B-RAF contributes to its broad anti-tumor activity. drugbank.com
Inhibitory Activity of Regorafenib
The following table summarizes the in vitro inhibitory activity of regorafenib against various kinases. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) |
| RET | 1.5 cancer-research-network.com |
| c-Kit | 7 cancer-research-network.com |
| Raf-1 | 2.5 cancer-research-network.com |
| B-RAF | Not specified |
| BRAFV600E | Not specified |
| DDR2 | Not specified |
| TrkA | Not specified |
| EphA-2 | Not specified |
Data presented is based on available in vitro assays and may not fully represent the complex interactions within a biological system.
SAPK2 (Stress-Activated Protein Kinase 2 / p38α MAPK)
Regorafenib has been shown to inhibit Stress-Activated Protein Kinase 2 (SAPK2), also known as p38α Mitogen-Activated Protein Kinase (MAPK). This kinase is a key component of the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. In preclinical studies, regorafenib demonstrated inhibitory activity against p38 MAPK mdpi.comnih.gov. The inhibition of p38 MAPK by regorafenib can lead to a reduction in the inflammatory response and may contribute to its anti-tumor effects by modulating the tumor microenvironment mdpi.comnih.gov. Research has indicated that regorafenib treatment can significantly reduce the expression of phosphorylated p38 MAPK in breast cancer cell lines nih.gov.
Ptk5 (Protein Tyrosine Kinase 5)
While specific detailed research on the direct and potent inhibition of Protein Tyrosine Kinase 5 (Ptk5) by regorafenib is not extensively documented in publicly available literature, it is recognized as one of the kinases targeted by this multi-kinase inhibitor. The inclusion of Ptk5 in the spectrum of kinases inhibited by regorafenib suggests a broader mechanism of action that extends to various signaling pathways involved in cell growth and proliferation.
Bcr-Abl (Breakpoint Cluster Region-Abelson Fusion Protein)
Regorafenib has demonstrated activity against the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). The broad selectivity profile of regorafenib includes the inhibition of Abl kinase, which is a component of the Bcr-Abl fusion protein nih.gov. This suggests that regorafenib may have therapeutic potential in malignancies driven by Bcr-Abl signaling.
CSF-1R (Colony-Stimulating Factor 1 Receptor)
Regorafenib is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) nih.govcancer.gov. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. By inhibiting CSF-1R, regorafenib can modulate the tumor microenvironment by reducing the number of TAMs nih.gov. In vitro studies have shown that regorafenib and its active metabolites, M-2 and M-5, potently inhibit CSF-1R in macrophages, with cellular IC50 values ranging from 18 to 273 nM nih.gov. This inhibition of CSF-1R signaling leads to a reduction in downstream signaling through pathways involving AKT and ERK nih.gov.
Abl (Abelson Murine Leukemia Viral Oncogene Homolog 1)
Regorafenib has been identified as an inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase nih.gov. Abl is a non-receptor tyrosine kinase that is involved in cell proliferation, differentiation, and migration. The inhibition of Abl kinase by regorafenib contributes to its broad-spectrum anti-cancer activity.
| Target Kinase | IC50 Value (nM) | Assay Type |
| SAPK2 (p38α MAPK) | - | Cellular Assay |
| CSF-1R | 18 - 273 | Cellular Assay |
Downstream Signaling Pathway Modulation by Regorafenib (mesylate)
RAS/RAF/MEK/ERK Pathway Dysregulation
Regorafenib significantly modulates the RAS/RAF/MEK/ERK signaling pathway, which is a critical cascade that regulates cell proliferation, survival, and differentiation. This pathway is frequently hyperactivated in various cancers due to mutations in genes such as RAS and BRAF nih.gov.
Regorafenib targets multiple kinases within this pathway, including c-RAF (RAF-1) and B-RAF nih.govnih.gov. In vitro biochemical assays have demonstrated that regorafenib inhibits c-RAF/RAF-1, wild-type BRAF, and the mutant BRAF V600E with IC50 values in the low nanomolar range (2.5 to 28 nM) nih.gov. The inhibition of these kinases blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of MEK and ERK nih.gov.
Studies in colorectal cancer cell lines have shown that regorafenib inhibits the MAPK signaling pathway, as measured by the levels of phosphorylated ERK (pERK) nih.gov. The IC50 values for the inhibition of the MAPK pathway in various tumor models with KRAS or BRAF mutations ranged from 43 to 380 nM nih.gov. By disrupting the RAS/RAF/MEK/ERK pathway, regorafenib can inhibit cancer cell proliferation and induce apoptosis mdpi.com. The cytotoxic effects of regorafenib on colorectal cancer cells, with IC50 values for cell proliferation ranging from 3-6 μM, are attributed in part to its activity against this pathway nih.gov.
| Pathway Component | Effect of Regorafenib | IC50 Value (nM) |
| c-RAF/RAF-1 | Inhibition | 2.5 - 28 |
| B-RAF | Inhibition | 2.5 - 28 |
| B-RAF V600E | Inhibition | 2.5 - 28 |
| pERK | Reduction | 43 - 380 (pathway inhibition) |
PI3K/AKT/mTOR Pathway Modulation
Regorafenib has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) signaling pathway, which is a critical effector for cell proliferation and tumor progression in several cancers. nih.gov In neuroblastoma cells, regorafenib treatment diminished the phosphorylation of RET, a receptor tyrosine kinase, and subsequently inhibited the downstream phosphorylation of AKT and the S6 ribosomal protein, key components of the PI3K/AKT/mTOR pathway. nih.govresearchgate.net This inhibitory effect was observed in multiple neuroblastoma cell lines, including NGP, SH-SY5Y, and SK-N-AS. nih.gov
Studies in colorectal cancer (CRC) cells have also highlighted the role of regorafenib in modulating this pathway. While some research suggests that regorafenib on its own is a marginally effective inhibitor of the PI3K/Akt pathway, its combination with other agents can efficiently suppress this signaling cascade. mdpi.comoncotarget.com In neuroblastoma, reverse-phase protein array (RPPA) analysis confirmed that regorafenib treatment leads to the inhibition of intracellular signaling through the PI3K/Akt/mTOR pathway. researchgate.net The compound has been observed to decrease the levels of both PI3K and phosphorylated Akt (p-Akt), thereby abrogating the downstream signaling cascade. researchgate.net
| Protein/Component | Effect of Regorafenib | Cancer Model/Cell Line | Reference |
|---|---|---|---|
| p-RET (Y1062) | Diminished phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |
| p-AKT (S473) | Inhibited phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |
| p-S6 (S235/236) | Inhibited phosphorylation | Neuroblastoma (NGP, SH-SY5Y, SK-N-AS) | nih.gov |
| PI3K | Decreased expression/levels | Colorectal Cancer, Hepatocellular Carcinoma | researchgate.netmdpi.com |
NF-κB Signaling Inhibition
Regorafenib exerts significant anti-tumor effects through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov Constitutive activation of NF-κB is a hallmark of several cancers, promoting cell survival, proliferation, angiogenesis, and metastasis. spandidos-publications.comportlandpress.com Regorafenib has been demonstrated to suppress NF-κB activation, which in turn downregulates the expression of various NF-κB-modulated proteins. nih.govportlandpress.com
In hepatocellular carcinoma (HCC) cells, regorafenib inhibits NF-κB activation by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK). spandidos-publications.comportlandpress.com This inactivation of the ERK/NF-κB axis leads to a reduction in anti-apoptotic proteins and triggers both extrinsic and intrinsic apoptotic pathways. spandidos-publications.comportlandpress.com The inhibition of NF-κB by regorafenib also results in the reduced expression and secretion of proteins associated with angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF), matrix metalloproteinase-2 (MMP-2), and MMP-9. nih.gov This mechanism contributes to the compound's anti-angiogenic and antimetastatic properties. nih.gov Furthermore, in colorectal cancer models, regorafenib has been found to diminish radiation-triggered NF-κB activation, suggesting a role as a potential radiosensitizer. iiarjournals.org
| Affected Protein | Effect of Regorafenib | Cell/Tumor Model | Reference |
|---|---|---|---|
| Phospho-ERK | Suppressed expression | HCC (SK-Hep1/luc2, Hep3B 2.1-7) | portlandpress.com |
| NF-κB p65 (Ser536) | Suppressed phosphorylation | HCC (SK-Hep1/luc2, Hep3B 2.1-7) | portlandpress.com |
| VEGF | Reduced expression and secretion | HCC (SK-Hep1) | nih.gov |
| MMP-2 & MMP-9 | Reduced expression and secretion | HCC (SK-Hep1) | nih.gov |
| XIAP, c-FLIP, MCL-1 | Reduced expression | HCC (SK-HEP-1) | spandidos-publications.com |
| Cyclin-D1, Survivin | Reduced expression | Colorectal Cancer | iiarjournals.org |
JAK/STAT/SOCS Pathway Interactions
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade for cytokines and growth factors that regulates immunity, cell proliferation, and apoptosis. oncohemakey.com Dysregulation of this pathway is common in many cancers. oncohemakey.com Research indicates that regorafenib can suppress the JAK/STAT pathway. researchgate.net Specifically, it has been shown to inhibit the JAK1/2-STAT1 signaling cascade, which leads to decreased expression of Programmed death-ligand 1 (PD-L1) in tumors. researchgate.net
The Suppressors of Cytokine Signaling (SOCS) family of proteins act as negative regulators of the JAK/STAT pathway. oncohemakey.comnih.gov While direct modulation of SOCS proteins by regorafenib is not extensively detailed, its inhibitory action on JAKs can be seen in the context of this regulatory loop. By inhibiting JAK1/2, regorafenib interferes with the signal transduction that would normally lead to STAT phosphorylation and subsequent gene transcription, a process that is naturally kept in check by SOCS proteins. oncohemakey.comnih.gov
TGF-β1/Smad Signaling Suppression
Regorafenib has been identified as an inhibitor of the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, which plays a pivotal role in organ fibrosis and cancer progression. mdpi.comnih.gov In preclinical models of pulmonary fibrosis, regorafenib was shown to attenuate the condition by suppressing this pathway. mdpi.comnih.gov
The mechanism involves the inhibition of both canonical Smad and non-Smad signaling pathways downstream of TGF-β1. mdpi.com In vitro studies demonstrated that regorafenib inhibits the activation and migration of myofibroblasts and reduces the production of extracellular matrix components. mdpi.comnih.gov This is achieved by suppressing the TGF-β1-induced phosphorylation of Smad2 and Smad3. mdpi.com Additionally, regorafenib was found to augment autophagy in myofibroblasts by inhibiting TGF-β1/mTOR signaling and to promote apoptosis in these cells. mdpi.comnih.gov In the context of metastatic colorectal cancer, activation of the TGF-β pathway has been associated with the response to regorafenib therapy. nih.gov
| Process/Component | Effect of Regorafenib | Model | Reference |
|---|---|---|---|
| Myofibroblast Activation | Inhibited | In vitro (Pulmonary Fibroblasts) | mdpi.com |
| Collagen Accumulation | Suppressed | In vivo (Bleomycin-induced pulmonary fibrosis) | mdpi.com |
| Smad2/3 Phosphorylation | Suppressed | In vitro | mdpi.com |
| Myofibroblast Autophagy | Augmented (via mTOR suppression) | In vitro | mdpi.com |
| Myofibroblast Apoptosis | Promoted | In vitro | mdpi.com |
Wnt/β-Catenin Pathway Inhibition
Regorafenib has been shown to inhibit the Wnt/β-catenin signaling pathway, a cascade that is crucial in embryonic development and frequently dysregulated in cancer. plos.orgnih.gov In gastric cancer cells, regorafenib treatment was found to reduce the transcriptional activity of the Wnt/β-Catenin pathway. plos.orgnih.gov
This inhibition appears to be mediated, at least in part, through the decreased expression of the chemokine receptor CXCR4. plos.org Overexpression of CXCR4 can attenuate the inhibitory effect of regorafenib on the Wnt/β-Catenin pathway. plos.orgnih.gov The suppression of this pathway by regorafenib leads to the decreased expression of Wnt target genes that are involved in cell proliferation and invasion. plos.orgresearchgate.net Conversely, the activation of the Wnt/β-catenin pathway has been linked to resistance to regorafenib in hepatocellular carcinoma, indicating the pathway's importance in mediating the drug's effects. researchgate.netnih.gov
| Target Gene | Effect of Regorafenib | Cancer Model | Reference |
|---|---|---|---|
| CTNNB1 (β-catenin) | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |
| CD44 | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |
| CD31 | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |
| CCND1 (Cyclin D1) | Decreased expression | Gastric Cancer | plos.orgresearchgate.net |
Cellular Processes Affected by Regorafenib (mesylate)
Anti-angiogenesis Mechanisms
A primary mechanism of action for regorafenib is the inhibition of tumor angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. hematologyandoncology.netpatsnap.com Regorafenib is a multi-targeted therapy that inhibits multiple membrane-bound and intracellular kinases involved in this process. hematologyandoncology.net
Its anti-angiogenic effects are achieved by targeting several key receptor tyrosine kinases. hematologyandoncology.netstivarga.com These include Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, which are critical for the formation of new blood vessels and lymphatic vessels. hematologyandoncology.netnih.gov By inhibiting VEGFR2 and VEGFR3, regorafenib induces a reduction of microvessels, increases apoptosis, and blocks tumor lymphangiogenesis. hematologyandoncology.netnih.gov
In addition to the VEGFR family, regorafenib also inhibits other pro-angiogenic kinases, providing a broader blockade of angiogenesis and potentially overcoming resistance mechanisms. hematologyandoncology.netnih.gov These targets include the angiopoietin-1 receptor TIE2, Platelet-Derived Growth Factor Receptors (PDGFR)-α and -β, and Fibroblast Growth Factor Receptors (FGFR) 1 and 2. hematologyandoncology.netstivarga.com This comprehensive inhibition of key angiogenic pathways contributes to the retardation of tumor growth and a reduction in metastatic spread. hematologyandoncology.netnih.gov
| Kinase Target | Role in Angiogenesis | Reference |
|---|---|---|
| VEGFR1, VEGFR2, VEGFR3 | Mediate formation of new blood and lymphatic vessels. | hematologyandoncology.netstivarga.com |
| TIE2 | Involved in vessel maturation and stability. | hematologyandoncology.netstivarga.com |
| PDGFR-α, PDGFR-β | Promote the growth of blood vessels and pericyte recruitment. | hematologyandoncology.netstivarga.com |
| FGFR1, FGFR2 | Contribute to endothelial cell proliferation and migration; potential resistance mechanism. | hematologyandoncology.netstivarga.com |
| KIT, RAF1, RET | Oncogenic kinases also involved in tumor proliferation. | stivarga.com |
Anti-proliferative Effects
Regorafenib demonstrates significant anti-proliferative activity across a range of human cancer cell lines. nih.gov Research has shown that regorafenib can effectively inhibit the proliferation of estrogen receptor-positive MCF-7 breast cancer cells in a dose-dependent manner, while notably having no effect on the proliferation of the normal breast epithelial cell line MCF10A. semanticscholar.org This suggests a degree of tumor cell specificity in its anti-proliferative action. semanticscholar.org Furthermore, studies on colorectal cancer have demonstrated that combining regorafenib with rosuvastatin results in a synergistic inhibition of cancer cell growth. frontiersin.orgnih.gov
The anti-proliferative effects of regorafenib are linked to its ability to block multiple protein kinases that are crucial for cell survival and proliferation, including those in the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.orgnih.gov By suppressing this pathway, regorafenib hinders the uncontrolled growth of cancer cells. frontiersin.org
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer (ER-positive) | Dose-dependent suppression of growth | semanticscholar.org |
| Various Human CRC Cell Lines | Colorectal Cancer | Inhibited proliferation in 19 of 25 cell lines | nih.gov |
| SW620 | Colorectal Cancer | Synergistic inhibition of growth with rosuvastatin | frontiersin.org |
Anti-metastatic Properties
Regorafenib exhibits potent anti-metastatic activities by interfering with key processes of cancer cell migration and invasion. In vitro studies on human bladder carcinoma cells (TSGH 8301) have shown that regorafenib significantly reduces cell migration and invasion. nih.govresearchgate.net This is accompanied by a decrease in the expression of metastatic proteins. nih.gov Similarly, in MCF-7 breast cancer cells, regorafenib suppressed cell migration, an effect likely mediated by the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors. semanticscholar.org
| Cancer Model | Key Findings | Reference |
|---|---|---|
| TSGH 8301 Human Bladder Carcinoma Cells | Significantly reduced cell migration and invasion; decreased expression of metastatic proteins. | nih.gov |
| MCF-7 Breast Cancer Cells | Suppressed cell migration, likely through regulation of MMPs. | semanticscholar.org |
| Murine Colorectal Cancer Liver Metastasis Model | Inhibited growth of established liver metastases and prevented new metastases. | nih.govresearchgate.net |
| Cholangiocarcinoma Cells (HuCCT1 and SNU-1079) | Inhibited migration and invasion capabilities. | nih.gov |
Induction of Apoptosis
A key mechanism of regorafenib's anti-cancer activity is the induction of apoptosis, or programmed cell death, in tumor cells. In human bladder carcinoma cells, regorafenib treatment leads to a significant accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis. nih.govresearchgate.net This is accompanied by a loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.net
Similarly, in MCF-7 breast cancer cells, regorafenib induces apoptosis in a caspase-dependent manner. semanticscholar.org Treatment with regorafenib increased the proportion of annexin V-positive cells, and the apoptotic response could be attenuated by a pan-caspase inhibitor. semanticscholar.org The induction of apoptosis by regorafenib has also been observed in hepatocellular carcinoma (HCC) cells, where it is associated with the expression of cleaved caspase-3 and cleaved PARP. researchgate.net Combining regorafenib with other agents, such as magnolol or rosuvastatin, has been shown to enhance its pro-apoptotic effects in HCC and colorectal cancer, respectively. frontiersin.orgnih.govmdpi.comnih.gov
Cell Cycle Arrest Induction
Regorafenib can interfere with the proliferation of cancer cells by inducing cell cycle arrest at various phases. In MCF-7 breast cancer cells, treatment with regorafenib led to a significant increase in the percentage of cells in the G2/M phase and a substantial reduction in the G0/G1 phase. semanticscholar.orgresearchgate.net This cell cycle arrest is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin B1 and cyclin D1. semanticscholar.org
In colorectal cancer cell lines, the effects on the cell cycle can be more complex. Long-term exposure of SW480 colorectal cancer cells to regorafenib resulted in cell cycle arrest in the late G2/prophase stage. mdpi.comnih.gov This was accompanied by a significant decrease in the expression of G1 Cyclin-Dependent Kinase (CDK) inhibitors like p16 and p19. mdpi.com
Modulation of Cell Senescence
The impact of regorafenib on cellular senescence, a state of irreversible cell cycle arrest, appears to be context-dependent. In some colorectal cancer cell lines, such as SW480, long-term exposure to regorafenib induces a senescent-like phenotype, characterized by a reduced growth rate, altered morphology, and increased SA-β-Gal staining activity. nih.govnih.gov In contrast, HCT-116 colorectal cancer cells treated with regorafenib exhibited early senescent features but eventually developed resistance. mdpi.comnih.gov
Conversely, in a different biological context, regorafenib has been identified as a senescence-attenuating drug. In IMR-90 cells, regorafenib was shown to effectively attenuate the phenotypes of induced and replicative senescence, including cell cycle arrest and increased SA-β-Gal staining. nih.gov This suggests that regorafenib can act as a senomorphic drug, capable of modulating the senescent state. nih.gov
Impact on Epithelial-Mesenchymal Transition (EMT)
Regorafenib's effect on the epithelial-mesenchymal transition (EMT), a process critical for cancer invasion and metastasis, is multifaceted. nih.govoncotarget.com In colorectal cancer, regorafenib has demonstrated potent anti-EMT activity by curbing TGF-β1-induced EMT and invasion in vitro. nih.govoncotarget.com Mechanistically, regorafenib enhances the activity of SH2-domain-containing phosphatase 1 (SHP-1), which in turn impedes TGF-β1-induced EMT. nih.govoncotarget.com
However, long-term treatment with regorafenib can also induce EMT in some cancer cells, contributing to acquired resistance. mdpi.com For instance, in HCT-116 colorectal cancer cells, prolonged exposure to regorafenib triggered EMT, leading to a more aggressive and invasive phenotype. mdpi.comnih.gov In cholangiocarcinoma, regorafenib has been shown to inhibit EMT by targeting the YAP1-AREG axis. nih.gov
| Effect on EMT | Cancer Model | Mechanism | Reference |
|---|---|---|---|
| Inhibition | Colorectal Cancer (in vitro) | Enhances SHP-1 activity, impeding TGF-β1-induced EMT. | nih.govoncotarget.com |
| Inhibition | Cholangiocarcinoma | Inhibits YAP1 activity and its downstream target AREG. | nih.gov |
| Induction | HCT-116 Colorectal Cancer Cells (long-term exposure) | Triggers EMT, leading to a more aggressive phenotype. | mdpi.comnih.gov |
| Activation | Mouse Colonoid and Tumoroid Cultures | Activates an EMT process. | researchgate.net |
Immunomodulatory Properties of Regorafenib (mesylate)
Regorafenib exerts significant immunomodulatory effects within the tumor microenvironment (TME), which contribute to its anti-cancer activity. nih.govresearchgate.netnih.gov It can reshape the TME by affecting various immune cells. nih.gov Specifically, regorafenib has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) and inhibit myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). nih.govresearchgate.net It can also promote the repolarization of TAMs from an immunosuppressive M2-like phenotype to an anti-tumoral M1-like phenotype. nih.govresearchgate.net
Furthermore, regorafenib promotes the infiltration of CD8+ T cells into tumor tissues and activates Natural Killer (NK) cells. nih.govresearchgate.net By normalizing tumor blood vessels, it can improve the immunosuppressive TME. nih.govresearchgate.net Regorafenib can also regulate the expression of PD-L1 and MHC-I on tumor cells, potentially enhancing the efficacy of immune checkpoint inhibitors. nih.govresearchgate.netnih.gov These immunomodulatory properties highlight a distinct mechanism of action for regorafenib compared to other tyrosine kinase inhibitors. nih.govnih.gov
Macrophage Polarization and Infiltration
Regorafenib significantly alters the state of tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment. nih.govfrontiersin.orghematologyandoncology.net It promotes the repolarization of TAMs from an immunosuppressive M2-like phenotype to a pro-inflammatory, anti-tumor M1-like phenotype. frontiersin.orgnih.govresearchgate.net This shift enhances the body's anti-tumor immune response. nih.govresearchgate.net Studies have shown that regorafenib induces sustained M1 polarization while reversing M2 polarization. frontiersin.org
Table 1: Effects of Regorafenib on Macrophage Polarization
| Effect | Mechanism | Outcome |
|---|---|---|
| Promotes M1 Polarization | Suppression of p38 kinase phosphorylation and downstream Creb1/Klf4 activity. nih.govresearchgate.net | Enhances anti-tumor immunity. researchgate.net |
| Reverses M2 Polarization | Inhibition of p38MAPK/Creb1/Klf4 axis. nih.gov | Shifts microenvironment from immunosuppressive to pro-inflammatory. nih.gov |
| Inhibits TAM Infiltration | Inhibition of TIE2 pathway frontiersin.org; Inhibition of CSF1R. hematologyandoncology.netcancer.gov | Reduces the number of immunosuppressive macrophages in the tumor. nih.gov |
Effects on T-Cell Infiltration and Activation (CD8+ T cells)
Regorafenib has been demonstrated to induce the activation of CD8+ T cells and promote their infiltration into tumor tissues. frontiersin.orgnih.govresearchgate.net This action is crucial for an effective anti-tumor immune response, as CD8+ T cells are the primary effectors that kill cancer cells. aacrjournals.org Studies show that while both regorafenib and specific VEGFR2 inhibitors can block angiogenesis, regorafenib treatment leads to a greater infiltration of CD4+ and IFN-γ+CD8+ T cells, which is associated with better antitumor efficacy. nih.govbmj.com
A key mechanism for this enhanced T-cell infiltration is the regorafenib-induced expression of the chemokine CXCL10 in hepatocellular carcinoma (HCC) cells. frontiersin.orgnih.gov Regorafenib achieves this by inhibiting the activity of STAT3. frontiersin.orgnih.gov CXCL10 is a ligand for the CXCR3 receptor, which is expressed on T cells, thereby mediating their recruitment into the tumor. frontiersin.orgnih.govnih.gov Combination therapy of regorafenib with anti-PD-1 blockade has been shown to significantly increase the number of CXCR3+CD8+ T cells within tumors, enhancing their effector function. frontiersin.orgnih.govnih.gov
PD-L1 and MHC-I Expression Modulation
Regorafenib can modulate key immune checkpoint molecules on tumor cells. It has been identified as a potent agent in reducing the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.govnih.gov IFN-γ-induced PD-L1 expression is a primary mechanism by which tumors evade the immune system. nih.govnih.gov Regorafenib counteracts this by inhibiting the JAK1/2-STAT1 signaling pathway, which is downstream of the oncogenic tyrosine kinase RET. nih.govnih.gov
Crucially, regorafenib reduces PD-L1 expression without decreasing the amount of Major Histocompatibility Complex class I (MHC-I) on the cell surface. nih.govnih.gov MHC-I is essential for presenting tumor antigens to CD8+ T cells, and its downregulation is another immune escape mechanism. In some preclinical investigations, regorafenib was found to upregulate the expression of MHC-I on HCC cells in the presence of IFN-γ by acting on the IFN-γ/STAT1 signaling pathway. nih.gov This dual action of downregulating an inhibitory signal (PD-L1) while maintaining or enhancing an activation signal (MHC-I) makes the tumor more visible and susceptible to T-cell-mediated killing. nih.govresearchgate.net
Regulation of Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in promoting tumor growth and creating an immunosuppressive microenvironment. nih.gov Regorafenib has been shown to directly target CAFs. nih.gov In vivo experiments have demonstrated that regorafenib can reduce TAM infiltration by targeting CAFs. nih.gov
Specifically, regorafenib induces apoptosis in gastrointestinal CAFs by inhibiting the phosphorylation of AKT, a key cell survival pathway. nih.govuni-freiburg.de This leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. uni-freiburg.de By inhibiting the interaction between tumor cells and CAFs, regorafenib can reduce tumor angiogenesis and lymphangiogenesis, thereby decreasing cancer invasion and metastasis. nih.gov
Contribution of Regorafenib (mesylate) Metabolites to Pharmacological Activity
M-2 (N-oxide metabolite) Activity
The M-2 metabolite shows a similar kinase inhibition profile and comparable potency to the parent compound, regorafenib. nih.govresearchgate.net In vitro biochemical and cellular assays confirm that M-2 has pharmacological activity equipotent to regorafenib, inhibiting key targets such as VEGFR2, TIE-2, c-KIT, and BRAF with similar IC50 values. cancer.govnih.govoncologynewscentral.com Preclinical studies have demonstrated that orally administered M-2 significantly inhibits tumor growth in murine xenograft models. nih.govresearchgate.net Based on estimations of free plasma concentrations in both humans and mice, M-2 is considered one of the primary contributors to the in vivo pharmacological activity of regorafenib, as its unbound concentration exceeds the IC50 required for inhibiting key targets like VEGFR2. nih.govresearchgate.net
M-5 (N-oxide and N-desmethyl metabolite) Activity
Table 2: Comparative Activity of Regorafenib and its Metabolites
| Compound | Description | In Vitro Activity | Primary In Vivo Contributor? |
|---|---|---|---|
| Regorafenib | Parent Drug | Potent multikinase inhibitor. drugbank.com | Yes. nih.govresearchgate.net |
| M-2 | N-oxide metabolite. drugbank.com | Equipotent to regorafenib; similar kinase inhibition profile. nih.govoncologynewscentral.com | Yes. nih.govresearchgate.net |
| M-5 | N-oxide and N-desmethyl metabolite. drugbank.com | Equipotent to regorafenib; similar kinase inhibition profile. nih.govoncologynewscentral.com | No (due to high plasma protein binding). nih.govresearchgate.net |
Preclinical Research Methodologies and Models in Regorafenib Mesylate Studies
In Vitro Experimental Models
In vitro studies have been fundamental in characterizing the cellular and molecular effects of Regorafenib (B1684635). These models allow for controlled investigation of the drug's impact on cancer cell proliferation, signaling pathways, and other critical cellular processes.
The antiproliferative activity of Regorafenib has been assessed across extensive panels of human cancer cell lines. In a study on colorectal cancer (CRC), Regorafenib was tested against 25 different human CRC cell lines, showing inhibition of proliferation in 19 of them with IC50 values ranging from 2.6 to 10 µmol/L. nih.gov Similarly, its effects were evaluated in six human hepatocellular carcinoma (HCC) cell lines: HuH-7, Hep3B, HepG2, Li-7, PLC/PRF/5, and HLF. nih.govmdpi.com The selectivity of Regorafenib was demonstrated using the ER-positive breast cancer cell line MCF-7, where it inhibited proliferation in a dose-dependent manner, while having no effect on the non-cancerous breast epithelial cell line MCF-10A. semanticscholar.org Further studies have confirmed its anti-proliferative effects in lung squamous cell carcinoma, bladder cancer, and multiple myeloma cell lines. mdpi.comresearchgate.net
Table 1: Examples of Cancer Cell Lines Used in Regorafenib Proliferation Assays
| Cell Line | Cancer Type | Key Findings | Citations |
|---|---|---|---|
| Various | Colorectal Cancer | Inhibited proliferation in 19 of 25 cell lines; IC50 values ranged from 2.6 to 10 µmol/L. | nih.gov |
| HuH-7, Hep3B, etc. | Hepatocellular Carcinoma | Suppressed cell proliferation. | nih.govmdpi.com |
| MCF-7 | Breast Cancer | Inhibited proliferation in a dose-dependent manner. | semanticscholar.org |
| MCF-10A | Non-cancerous Breast Epithelial | No effect on proliferation, demonstrating selectivity. | semanticscholar.org |
| SNU-16, KATO-III | FGFR2-amplified Gastric Cancer | Exhibited sensitivity to Regorafenib. | researchgate.net |
| NCI-H716 | FGFR2-amplified Colorectal Cancer | Exhibited sensitivity to Regorafenib. | researchgate.net |
| HCT116, A549, U87 | Colorectal, Lung, Brain Cancer | Showed inhibited cell viability upon treatment. | nih.gov |
Cell-based kinase assays are crucial for confirming that Regorafenib inhibits its intended molecular targets within a cellular context. These assays typically measure the autophosphorylation of receptor tyrosine kinases in response to growth factor stimulation. Studies have shown that Regorafenib potently inhibits the autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in Human Umbilical Vein Endothelial Cells (HUVECs) and VEGFR3 in human lymphatic endothelial cells (LECs). nih.govnih.gov The inhibitory profile of Regorafenib and its active metabolites, M-2 and M-5, has been confirmed against a panel of key target kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). nih.govdrugbank.comyoutube.com For instance, a peptide-based kinase activity assay revealed that out of twenty-nine kinases upregulated in idiopathic pulmonary arterial hypertension, fifteen were identified as potential targets of Regorafenib. nih.gov
Table 2: Inhibition of Key Kinases by Regorafenib in Cellular Assays
| Target Kinase | Cell Type | Assay Method | IC50 Value | Citations |
|---|---|---|---|---|
| VEGFR2 | HUVEC | Autophosphorylation Assay | 4-16 nM/L | nih.govnih.gov |
| VEGFR3 | LEC | Autophosphorylation Assay | 4-8 nM | aacrjournals.orgnih.gov |
| PDGFRα | NIH-3T3 fibroblasts | Phosphorylation Assay | 130 nM | nih.gov |
| FGFR2 | Ba/F3 cells | Phosphorylation Assay | 200 nM | nih.gov |
| KIT | GIST-T1 | Phosphorylation Assay | 110 nM | nih.gov |
| RET | TPC-1 | Phosphorylation Assay | 40 nM | nih.gov |
To understand the mechanisms behind its antiproliferative effects, Regorafenib has been investigated for its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. mdpi.com
Apoptosis Analysis: Methodologies to detect apoptosis include flow cytometry using Annexin V and propidium (B1200493) iodide (PI) double staining, which distinguishes between live, early apoptotic, and late apoptotic cells. nih.govsemanticscholar.org Nuclear fragmentation, a hallmark of apoptosis, has been analyzed using nuclear staining assays with dyes like Hoechst 33258. semanticscholar.orgnih.gov Furthermore, the activation of key apoptotic proteins is commonly assessed by Western blotting, with studies showing Regorafenib induces the cleavage of caspase-3, caspase-9, and PARP. semanticscholar.orgresearchgate.netresearchgate.net The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method used to detect apoptotic cells in treated tumor tissues. plos.org
Cell Cycle Analysis: The effect of Regorafenib on cell cycle progression is typically evaluated using flow cytometry after staining cells with a DNA-intercalating dye such as propidium iodide (PI). nih.govsemanticscholar.org This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have demonstrated that Regorafenib can induce G0/G1 phase arrest in cancer cells. nih.govresearchgate.net These findings are often corroborated by Western blot analysis of cell cycle regulatory proteins, which has shown that Regorafenib treatment can lead to the downregulation of cyclins like Cyclin D1, Cyclin B1, and the upregulation of cell cycle inhibitors such as p21 and p27. semanticscholar.orgresearchgate.net
Given that Regorafenib targets key angiogenic kinases like VEGFRs, its anti-angiogenic potential has been extensively studied using in vitro models. asco.org The most common assay is the tube formation assay, which assesses the ability of endothelial cells, typically HUVECs, to form capillary-like structures when cultured on a basement membrane extract like Matrigel. researchgate.netmoleculardevices.com Regorafenib has been shown to significantly inhibit this process, demonstrating its direct anti-angiogenic effects. researchgate.net
Another innovative approach is the human tumor angiogenesis model (HTAM), where fresh human neuroendocrine tumor fragments are embedded in a fibrin-thrombin clot. asco.org This model allows for the assessment of neovessel formation sprouting from the tumor tissue itself. In this ex vivo model, Regorafenib demonstrated dose-dependent inhibition of angiogenic growth. asco.org
The effect of Regorafenib on the metastatic potential of cancer cells is evaluated through migration and invasion assays.
Migration Assays: The wound healing or scratch assay is a widely used method to study directional cell migration in vitro. semanticscholar.orgnih.gov In this technique, a "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time. Regorafenib has been shown to inhibit the migration of various cancer and endothelial cell lines in these assays. aacrjournals.orgsemanticscholar.orgnih.gov
Invasion Assays: To assess the invasive capacity of cancer cells, researchers use Transwell chamber assays, often called Boyden chamber assays. nih.gov In this setup, cells are seeded in the upper compartment of a chamber separated by a microporous membrane coated with a layer of extracellular matrix, such as Matrigel. The lower chamber contains a chemoattractant. The number of cells that degrade the matrix and invade through the membrane is quantified. Studies using this method have shown that Regorafenib can inhibit the invasion of hepatocellular carcinoma cells. nih.gov
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the antitumor efficacy of Regorafenib in a complex biological system. A variety of models have been employed, primarily involving the implantation of human tumors into immunodeficient mice (xenografts).
Patient-Derived Xenograft (PDX) Models: In PDX models, tumor tissue from a patient is directly implanted into mice. These models are considered to better reflect the heterogeneity and microenvironment of human tumors. Regorafenib has demonstrated significant tumor growth inhibition in PDX models of colorectal cancer and hepatocellular carcinoma. nih.govoncotarget.comnih.gov
Cell Line-Derived Xenograft Models: These models involve the subcutaneous injection of cultured cancer cells into mice. Regorafenib has shown efficacy in inhibiting tumor growth in xenografts of colon cancer (e.g., Colo-205, HT-29), osteosarcoma, and rhabdomyosarcoma. nih.govplos.orgnih.gov
Orthotopic and Metastasis Models: To better mimic clinical disease progression, orthotopic models (where tumor cells are implanted in the corresponding organ) and metastasis models are used. A syngeneic murine colorectal cancer liver metastasis model, created by injecting MC38 CRC cells into the spleen, was used to demonstrate that Regorafenib could inhibit the formation of new metastases and delay disease progression. aacrjournals.orgnih.gov Similarly, an orthotopic model of HCC in syngeneic mice showed that Regorafenib treatment led to a significant improvement in survival times. oncotarget.com
Table 3: Summary of In Vivo Animal Models Used in Regorafenib Studies
| Model Type | Cancer Type | Animal | Key Findings | Citations |
|---|---|---|---|---|
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | Mouse | Markedly slowed tumor growth in 5 of 7 models. | nih.gov |
| Patient-Derived Xenograft (PDX) | Hepatocellular Carcinoma | Mouse | Significant tumor growth inhibition in 8 of 10 models. | oncotarget.com |
| Cell Line-Derived Xenograft | Osteosarcoma, Rhabdomyosarcoma | Mouse | Significantly prolonged time to event in all 10 sarcoma models tested. | nih.govnih.gov |
| Cell Line-Derived Xenograft | Colon Carcinoma (HT-29) | Rat | Induced apoptosis and suppressed tumor cell proliferation. | plos.org |
| Syngeneic Metastasis Model | Colorectal Cancer (MC38 cells) | Mouse | Delayed disease progression by inhibiting established liver metastases. | aacrjournals.orgnih.gov |
| Syngeneic Orthotopic Model | Hepatocellular Carcinoma (H129 cells) | Mouse | Significantly different survival time distributions compared to vehicle. | oncotarget.com |
Table of Compounds
| Compound Name |
|---|
| Annexin V |
| BEZ235 |
| Cetuximab |
| Cyclin B1 |
| Cyclin D1 |
| Fibrin |
| Hoechst 33258 |
| Imatinib |
| Irinotecan (B1672180) |
| MK2206 |
| Nivolumab |
| Oxaliplatin |
| Panitumumab |
| Propidium iodide |
| Regorafenib |
| Regorafenib (mesylate) |
| Sorafenib (B1663141) |
| Sunitinib |
| Thrombin |
Murine Xenograft Models
Murine xenograft models, involving the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice, have been fundamental in establishing the preclinical antitumor activity of Regorafenib. These models have been utilized across a spectrum of cancer types to evaluate the compound's effect on tumor growth.
In the context of colorectal cancer (CRC), Regorafenib has demonstrated significant efficacy. For instance, in a mouse xenograft model using the human CRC cell line Colo-205, which harbors a BRAF V600E mutation, Regorafenib effectively inhibited tumor growth. drugbank.com Similarly, studies using HCT116 wild-type colorectal cancer cells implanted subcutaneously into nude mice showed that Regorafenib treatment suppressed tumor growth by 70% to 90%. researchgate.net The compound's activity has also been confirmed in xenografts of hepatocellular carcinoma (HCC), where it suppressed the proliferation of HuH-7 cells and significantly inhibited tumor growth in vivo. nih.gov
Beyond gastrointestinal cancers, the therapeutic potential of Regorafenib has been explored in pediatric malignancy models. In vivo, Regorafenib significantly inhibited tumor growth in xenografts derived from nervous system and connective tissue tumors. nih.gov These studies collectively underscore the broad-spectrum antitumor activity of Regorafenib in various cancer cell line-derived xenograft models.
Table 1: Efficacy of Regorafenib in Murine Xenograft Models
Cancer Type Cell Line Key Findings Reference Colorectal Cancer Colo-205 Achieved approximately 75% tumor growth inhibition at day 14. researchgate.net Colorectal Cancer HCT116 Suppressed tumor growth by 70% to 90%. nih.gov Hepatocellular Carcinoma HuH-7 Significantly suppressed tumor growth by 46.6% on day 9 post-administration compared to control. Pediatric Cancers (e.g., Glioma, Medulloblastoma) IGRG93, IGRM57 Significantly inhibited tumor growth as a single agent. nih.gov
Rat Tumor Models
While mouse models are more common, rat models have been employed to investigate specific aspects of Regorafenib's biological activity, particularly its anti-angiogenic effects. One notable example is the rat corneal neovascularization model. In this assay, angiogenesis is induced in the normally avascular cornea, for instance by an alkali burn, allowing for the direct observation and quantification of new blood vessel formation. aacrjournals.org
In a rat corneal alkali burn model, the efficacy of topically administered Regorafenib was investigated. The study found that Regorafenib effectively inhibited alkali-induced corneal neovascularization. aacrjournals.org This model provides direct in vivo evidence of the compound's anti-angiogenic properties by demonstrating a reduction in new vessel growth in response to treatment. aacrjournals.org Additionally, Regorafenib and its active metabolites demonstrated activity in a rat vascular endothelial growth factor (VEGF) hypotensive pharmacodynamic model, further confirming their engagement with the VEGF signaling pathway in a rodent model. researchgate.net
Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice implanted with tumors of the same genetic background, are crucial for investigating the interplay between a therapeutic agent and the host immune system. Regorafenib has been studied in such models of colorectal cancer.
In an orthotopic model using murine CT26 colon carcinoma cells implanted into immunocompetent BALB/c mice, Regorafenib completely suppressed tumor growth and prevented the formation of liver metastases. creative-bioarray.com This model highlighted that beyond its direct antitumor and anti-angiogenic effects, Regorafenib significantly reduced the infiltration of immunosuppressive macrophages into the tumor microenvironment. aacrjournals.orgcreative-bioarray.com Further studies using both the orthotopic CT26 (microsatellite-stable) and subcutaneous MC38 (microsatellite-instable) colon cancer models confirmed these immunomodulatory effects. During treatment, Regorafenib was shown to significantly decrease the infiltration of immunosuppressive macrophages and regulatory T (Treg) cells. aacrjournals.org These findings from syngeneic models suggest that Regorafenib's mechanism of action includes modulation of the tumor immune microenvironment, an aspect that cannot be assessed in immunodeficient xenograft models. aacrjournals.orgcreative-bioarray.com
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into immunodeficient mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors. Regorafenib has shown significant activity across a wide range of PDX models.
In gastric cancer, Regorafenib was assessed in eight different murine PDX models. It demonstrated dose-dependent and significant inhibition of tumor growth in all eight models, with reductions in tumor weight ranging from 72% to 96% compared to vehicle controls. researchgate.netaacrjournals.org This potent activity was observed across various histological subtypes. researchgate.netaacrjournals.org Similarly, in studies using ten patient-derived HCC xenograft models, Regorafenib caused significant tumor growth inhibition in eight of the models. oncotarget.comsemanticscholar.orgnih.gov
For colorectal cancer, Regorafenib displayed marked antitumor effects in five out of seven PDX models. nih.gov In osteosarcoma, a rare bone cancer, Regorafenib was tested on two drug-resistant PDX models and was the only multikinase inhibitor among those screened to induce tumor regression and, in one case, apparent tumor eradication. nih.gov These results from PDX models provide strong preclinical evidence for the efficacy of Regorafenib in clinically relevant tumor models that reflect the diversity of human cancers. researchgate.netoncotarget.comnih.gov
Table 2: Efficacy of Regorafenib in Patient-Derived Xenograft (PDX) Models
Cancer Type Number of Models Tested Response Rate/Key Findings Reference Gastric Cancer 8 Significant tumor growth inhibition (72%-96%) in all 8 models. [10, 14] Hepatocellular Carcinoma 10 Significant tumor growth inhibition in 8 out of 10 models. [6, 8, 9] Colorectal Cancer 7 Marked tumor growth inhibition in 5 out of 7 models. aacrjournals.org Osteosarcoma 2 Induced tumor regression in both drug-resistant models. nih.gov
Pharmacodynamic Assessments in Preclinical Models of Regorafenib (mesylate)
Target Kinase Phosphorylation Analysis
Pharmacodynamic studies have confirmed that Regorafenib inhibits its intended molecular targets within the tumor tissue of preclinical models. Analysis of tumor lysates from xenografts has been performed to measure the phosphorylation status of key receptor tyrosine kinases.
In preclinical models of gastrointestinal stromal tumors (GIST), Regorafenib was shown to inhibit the phosphorylation of the KIT receptor as well as downstream signaling molecules Raf and BRAF. In colorectal cancer models, studies have demonstrated that Regorafenib treatment leads to the inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) phosphorylation and its downstream signaling pathways. The compound also effectively inhibits growth-factor-mediated autophosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR3). nih.gov Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) signaling has also been documented in treated xenografts. nih.gov These analyses, typically conducted via Western blotting or other immunoassays on tumor extracts, provide molecular evidence that Regorafenib reaches its targets in vivo and engages the signaling pathways responsible for tumor growth and angiogenesis.
Tumor Microvessel Density Quantification
A key mechanism of action for Regorafenib is the inhibition of angiogenesis. This anti-angiogenic effect has been consistently quantified in preclinical models by measuring tumor microvessel density (MVD). This assessment is typically performed using immunohistochemistry (IHC) to stain for endothelial cell markers, such as CD31 or CD34, on tumor sections.
In all eight gastric cancer PDX models that were tested, Regorafenib treatment resulted in a significant, 3- to 11-fold reduction in MVD compared to controls. researchgate.netaacrjournals.org Tumors from treated mice generally appeared pale, consistent with poor vascularization. researchgate.net Similar findings were reported in colorectal cancer models; in an orthotopic CT26 model, Regorafenib induced a strong reduction in tumor vascularization, creative-bioarray.com and in CRC PDX models, it significantly reduced tumor vessel area as determined by CD31 staining. nih.gov In pediatric tumor xenografts, antitumor activity was associated with a decreased microvessel area, as determined by CD34 staining. nih.gov These quantitative analyses of MVD provide robust evidence for the potent anti-angiogenic activity of Regorafenib in vivo across a variety of tumor types.
Metabolic Reprogramming Markers (e.g., AMPK, pACC)
The influence of regorafenib on cellular metabolism has been explored in preclinical settings, with some studies pointing to secondary effects on key metabolic regulators. In analyses involving tumor-associated macrophages, treatment with regorafenib led to decreased phosphorylation of several kinases, including AMP-activated protein kinase (AMPK). nih.gov However, it is suggested that these effects may be secondary consequences of the complex signaling network within the cells rather than a direct inhibition of these specific kinases by regorafenib or its primary active metabolites. nih.gov
Apoptosis-Related Marker Expression
A significant component of regorafenib's antitumor activity in preclinical models is its ability to induce programmed cell death, or apoptosis. aacrjournals.org This is evidenced by the consistent modulation of various apoptosis-related protein markers across numerous in vitro and in vivo studies.
In various colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cell lines, regorafenib treatment has been shown to upregulate the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase 9. nih.gov Further investigations in HCC cells revealed that regorafenib administration increases levels of cytochrome c and expands the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. nih.gov The induction of apoptosis by regorafenib is a concentration-dependent phenomenon observed across multiple HCC cell lines, including Hep3B, PLC/PRF/5, HepG2, and SK-HEP-1. nih.gov
Studies have elucidated that regorafenib can trigger both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. mdpi.comresearchgate.net The pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) has been identified as a pivotal mediator in this process, with regorafenib inducing its expression irrespective of p53 status in colorectal cancer cells. aacrjournals.org This upregulation of PUMA correlates directly with the induction of apoptosis. aacrjournals.orgresearchgate.net Furthermore, combination studies designed to enhance regorafenib's effects have provided more detailed insights into the specific markers involved. For instance, an increase in Annexin-V positive cells and elevated levels of cleaved caspase-3 are observed following treatment. mdpi.com The extrinsic pathway is further implicated by the increased expression of the death receptor FAS and its ligand (FAS-L), leading to the subsequent activation of caspase-8. mdpi.com
Table 1: Key Apoptosis Markers Modulated by Regorafenib in Preclinical Studies
| Marker | Modulation by Regorafenib | Significance | Cancer Model Reference |
|---|---|---|---|
| Cleaved PARP | Upregulated | Hallmark of caspase-dependent apoptosis | Colorectal Cancer nih.gov |
| Cleaved Caspase-9 | Upregulated | Indicator of intrinsic pathway activation | Colorectal Cancer nih.gov |
| Cleaved Caspase-8 | Upregulated | Indicator of extrinsic pathway activation | Hepatocellular Carcinoma mdpi.com |
| Cleaved Caspase-3 | Upregulated | Key executioner caspase in apoptosis | Hepatocellular Carcinoma mdpi.com |
| PUMA | Upregulated | Critical mediator of apoptosis | Colorectal Cancer aacrjournals.orgresearchgate.net |
| FAS/FAS-L | Upregulated | Initiation of the extrinsic apoptotic pathway | Hepatocellular Carcinoma mdpi.com |
| Annexin-V Staining | Increased | Early marker of apoptosis (phosphatidylserine exposure) | Hepatocellular Carcinoma mdpi.com |
| Sub-G1 Cell Population | Increased | Represents cells with fragmented DNA undergoing apoptosis | Hepatocellular Carcinoma nih.gov |
Pharmacokinetic Studies of Regorafenib (mesylate) in Preclinical Models
Pharmacokinetic profiling in various animal models has been essential to understanding the absorption, distribution, metabolism, and protein binding characteristics of regorafenib and its active metabolites.
Absorption and Distribution Studies
Following oral administration in preclinical species, regorafenib is absorbed relatively quickly. tga.gov.au The extent of absorption of a radioactive oral dose was estimated to be high, at approximately 79% in rats and 71% in dogs. tga.gov.au Estimates of absolute oral bioavailability were similarly high in rats (77-89%), suggesting minimal first-pass metabolism. In dogs, however, bioavailability appeared to decrease with increasing doses, from 67% at a lower dose to 29% at a higher dose, indicating potential saturation of the absorption process. tga.gov.au
The time to reach maximum plasma concentration (Tmax) varied slightly across the species tested. tga.gov.au
Table 2: Tmax of Regorafenib in Preclinical Models
| Species | Tmax (hours) |
|---|---|
| Mice | 1 - 2 |
| Rats | 4 - 6 |
| Dogs | 1.6 - 2.7 |
| Rhesus Monkeys | ~2.6 |
Metabolism Pathways and Metabolite Formation
In preclinical models, as in humans, regorafenib is primarily metabolized in the liver. nih.govnih.gov The main metabolic pathways involve oxidation mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation via UGT1A9. nih.govdrugbank.com These processes lead to the formation of two major, pharmacologically active metabolites that are consistently detected in plasma: M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide). nih.govdrugbank.comnih.gov
Protein Binding Characteristics
In vitro studies have established that regorafenib and its principal active metabolites, M-2 and M-5, are highly bound to plasma proteins in both preclinical models and humans. nih.govresearchgate.netsemanticscholar.org The unbound fraction, which represents the pharmacologically active portion of the drug, is very low. This high degree of protein binding is a critical characteristic influencing the drug's distribution and clearance. researchgate.netnih.gov
Table 3: Unbound Fractions of Regorafenib and its Metabolites in Plasma
| Compound | Unbound Fraction in Murine Plasma (%) | Unbound Fraction in Human Plasma (%) |
|---|---|---|
| Regorafenib | ~0.6% | ~0.5% |
| Metabolite M-2 | ~0.9% | ~0.2% |
| Metabolite M-5 | ~0.4% | ~0.05% |
Data sourced from multiple preclinical studies. nih.govresearchgate.netnih.gov
Enterohepatic Recirculation Investigations
Enterohepatic recirculation is a significant process in the disposition of regorafenib. nih.gov Preclinical and clinical pharmacokinetic models have identified this pathway as a key contributor to the drug's behavior in the body. nih.gov The process involves the gallbladder, which serves as a collection and storage repository for regorafenib and its metabolites. nih.gov Following metabolism in the liver, primarily through glucuronidation by UGT1A9, metabolites are excreted into the bile. nih.govnih.gov
When bile is secreted into the gut, particularly after food intake, these metabolites may be hydrolyzed by microbial flora in the gastrointestinal tract. nih.govnih.gov This deconjugation process can release the active parent compound, regorafenib, which is then available for reabsorption into the systemic circulation. nih.gov This reabsorption contributes to the multiple peaks observed in the plasma concentration-time profiles of regorafenib and its active metabolites, M-2 and M-5. nih.gov To accurately model and predict the pharmacokinetics of regorafenib, population pharmacokinetic (PK) models have been developed that specifically incorporate an enterohepatic circulation component, significantly improving the fit and descriptive power of the models. nih.gov
Elimination Kinetics of Regorafenib (mesylate) and Metabolites
The elimination kinetics of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), have been characterized in preclinical studies. These compounds exhibit relatively long elimination half-lives. Following oral administration, the mean elimination half-life for both regorafenib and the M-2 metabolite is approximately 28 hours. nih.gov The M-5 metabolite has a notably longer elimination half-life, ranging from 40 to 100 hours. unicancer.fr
Regorafenib and its metabolites are extensively bound to plasma proteins, a key determinant of their pharmacokinetic properties. In vitro studies have quantified this high degree of binding in both human and murine plasma. researchgate.netnih.gov
| Compound | Plasma Source | Unbound Fraction (%) |
|---|---|---|
| Regorafenib | Human | ~0.5% |
| Metabolite M-2 | Human | ~0.2% |
| Metabolite M-5 | Human | ~0.05% |
| Regorafenib | Murine | ~0.6% |
| Metabolite M-2 | Murine | ~0.9% |
| Metabolite M-5 | Murine | ~0.4% |
Data derived from preclinical in vitro studies. researchgate.netnih.gov
Transporter-Dependent Pharmacokinetic Properties (e.g., OATP1B2)
The pharmacokinetics of regorafenib and its metabolites are influenced by various drug transporters. The hepatic uptake transporter Organic Anion-Transporting Polypeptide 1B2 (OATP1B2), and its human ortholog OATP1B1, play a role in the disposition of the glucuronidated metabolite of regorafenib, regorafenib-N-β-glucuronide (M7; RG). nih.govnih.gov Preclinical studies using Oatp1b2 knockout mice demonstrated that the absence of this transporter leads to a significant increase in the systemic exposure of the M7 metabolite. nih.govnih.gov Specifically, the area under the curve and peak plasma levels of M7 were increased by 5.6-fold and 5.1-fold, respectively, in knockout mice compared to wild-type mice. nih.gov This suggests that impaired OATP1B2 function can alter the pharmacokinetic properties of regorafenib metabolites. nih.gov
In addition to uptake transporters, efflux transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are also involved in regorafenib's disposition. nih.govuu.nl In vitro transport assays have shown that regorafenib is a substrate for both BCRP and, to a lesser extent, P-gp. nih.gov In vivo studies in knockout mouse models confirmed that these transporters limit the accumulation of regorafenib in sanctuary tissues like the brain and testis. nih.govuu.nlresearchgate.net The brain accumulation of the active metabolite M-2 is also restricted by these efflux transporters. nih.gov Furthermore, both P-gp and BCRP are implicated in the dermal accumulation of regorafenib and its active metabolites, which may be relevant to the compound's dermal toxicity profile. researchgate.net
Analytical Methodologies for Quantification of Regorafenib (mesylate) and Metabolites in Preclinical Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the sensitive and specific quantification of regorafenib and its metabolites (M-2, M-5, and M7) in various preclinical biological matrices, such as mouse and rat plasma. nih.govfrontiersin.org Numerous methods have been developed and validated for this purpose. nih.govnih.gov
Sample preparation typically involves a straightforward protein precipitation step, often using acetonitrile (B52724), to extract the analytes from the plasma matrix. frontiersin.orguu.nl Chromatographic separation is achieved using reversed-phase columns, such as C18 columns, with gradient or isocratic elution. nih.govuu.nl Mobile phases commonly consist of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile or methanol). nih.govresearchgate.net
Detection is performed using a triple quadrupole mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode. nih.govuu.nl Quantification relies on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. nih.govnih.gov These methods are validated according to regulatory guidelines, demonstrating linearity over a specific concentration range, with lower limits of quantification (LLOQ) often reaching as low as 5 ng/mL for all analytes. nih.govresearchgate.net The validation process confirms the method's accuracy, precision, recovery, and stability. nih.gov
| Parameter | Example Details from Preclinical Methods |
|---|---|
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer. nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile. frontiersin.orguu.nl |
| Chromatographic Column | Accucore Vanquish C18 (100 × 2.1 mm, 1.5 μm). nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM). nih.gov |
| Linearity Range | 5–1,000 ng/mL. nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL. nih.gov |
| Accuracy & Precision | Accuracies of 94.5–111% and precisions (CV%) of 2.59–11.3% reported. nih.gov |
Parameters are examples compiled from various published LC-MS/MS methods for regorafenib in preclinical samples. nih.govfrontiersin.orguu.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Elucidation
While LC-MS/MS is the standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural elucidation of metabolites. In the context of regorafenib preclinical research, NMR was instrumental in the identification and structural confirmation of the metabolite regorafenib-N-β-glucuronide (RG or M7). nih.gov For this analysis, the metabolite was isolated from human urine samples, and subsequent NMR analysis provided the detailed structural information necessary to confirm its identity. nih.gov This highlights the complementary role of NMR in metabolic studies, providing unambiguous structural data that supports the identification of metabolites initially detected by mass spectrometry.
Mechanisms of Resistance to Regorafenib Mesylate in Preclinical Settings
Intrinsic Resistance Mechanisms to Regorafenib (B1684635) (mesylate)
Intrinsic, or pre-existing, resistance to Regorafenib can be attributed to specific molecular characteristics of cancer cells that are present before treatment initiation. One of the key mechanisms identified in preclinical colorectal cancer (CRC) models involves the tumor suppressor F-box and WD repeat domain-containing 7 (FBW7). thno.orgthno.org Mutations in FBW7, an E3 ubiquitin ligase, prevent the degradation of the pro-survival protein Myeloid Cell Leukemia 1 (Mcl-1). thno.orgthno.orgnih.gov Under normal conditions, Regorafenib treatment would lead to the phosphorylation of Mcl-1, its binding to FBW7, and subsequent proteasomal degradation. thno.org However, in cells with FBW7 mutations, this process is blocked, leading to Mcl-1 stabilization and suppression of Regorafenib-induced apoptosis, thereby conferring intrinsic resistance. thno.orgnih.gov
In addition to specific gene mutations, the broader molecular subtype of the tumor can influence intrinsic resistance. Studies have shown that certain colorectal cancer lesions are highly enriched for the consensus molecular subtype 4 (CMS4), which is associated with intrinsic resistance to Regorafenib. mdpi.com Furthermore, a higher incidence of mutations in KRAS (specifically at amino acids 12 or 13) has been observed in resistant lesions, suggesting these mutations may enhance the activation of downstream proteins, overriding the inhibitory effects of the drug. mdpi.com
| Mechanism | Description | Affected Pathway(s) | Preclinical Model(s) |
| FBW7 Mutations | Mutations in the FBW7 tumor suppressor gene prevent the degradation of the pro-survival protein Mcl-1, leading to the suppression of apoptosis. thno.orgthno.orgnih.gov | Apoptosis pathway | Colorectal Cancer (CRC) cells thno.orgthno.org |
| KRAS Mutations | Mutations in the KRAS gene may enhance the activation of downstream signaling pathways, overriding Regorafenib's inhibitory effects. mdpi.com | RAS/RAF/MEK/ERK (MAPK) | Colorectal Cancer (CRC) lesions mdpi.com |
| CMS4 Subtype | Intrinsic resistance has been associated with the consensus molecular subtype 4 (CMS4) in colorectal cancer. mdpi.com | Multiple, including TGF-β signaling | Colorectal Cancer (CRC) lesions mdpi.com |
Acquired Resistance Mechanisms to Regorafenib (mesylate)
Acquired resistance develops in tumor cells after a period of exposure to Regorafenib. Preclinical models generated by long-term treatment of cancer cell lines have revealed several key mechanisms. mdpi.comnih.gov
One significant mechanism is a phenotype switch, where cancer cells undergo profound changes to survive the drug pressure. mdpi.com This can manifest as:
Therapy-Induced Senescence (TIS): In some CRC cell lines, long-term Regorafenib exposure induces a stable senescent-like state. These cells remain viable but arrested in the cell cycle, and they develop a specific senescence-associated secretome that can alter the tumor microenvironment. mdpi.comnih.gov
Epithelial-Mesenchymal Transition (EMT): In other cell lines, an initial senescent state can progress to EMT, where cells gain a more aggressive, migratory, and invasive phenotype. mdpi.comnih.gov This transition is associated with increased expression of key EMT-related factors. nih.gov
Another primary mechanism of acquired resistance is the reactivation of survival pathways. In hepatocellular carcinoma (HCC), EGFR bypass activation has been identified as a critical factor. nih.gov Overexpression of EGFR can reactivate the RAS/RAF/ERK pathway, counteracting the inhibitory effect of Regorafenib. nih.gov Similarly, long-term drug selection can lead to the enrichment of cells with FBW7 hotspot mutations, leading to Mcl-1 stabilization, a mechanism also seen in intrinsic resistance. thno.org The long non-coding RNA MIR570MG has also been shown to increase in Regorafenib-resistant colon cancer cells, where it promotes resistance by affecting the miR-145/SMAD3 signaling pathway. frontiersin.orgfrontiersin.org
| Mechanism | Description | Affected Pathway(s) | Preclinical Model(s) |
| Therapy-Induced Senescence (TIS) | Drug exposure leads to a stable, non-proliferative but viable state with a unique secretome. mdpi.comnih.gov | Cell cycle arrest | SW480 CRC cell line mdpi.comnih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Cells acquire migratory and invasive properties, associated with changes in cellular and extracellular factors. mdpi.comnih.gov | EMT signaling | HCT-116 CRC cell line mdpi.comnih.gov |
| EGFR Bypass Activation | Overexpression of EGFR reactivates downstream signaling to overcome drug inhibition. nih.gov | RAS/RAF/ERK | Hepatocellular Carcinoma (HCC) cells nih.gov |
| FBW7 Mutation Enrichment | Selection for cells with FBW7 mutations that stabilize the Mcl-1 protein. thno.org | Apoptosis pathway | HCT116-R, Lim1215-R CRC cells thno.org |
| lncRNA MIR570MG Upregulation | Increased expression of MIR570MG sponges miR-145, leading to activation of SMAD3 signaling. frontiersin.orgfrontiersin.org | miR-145/SMAD3 signaling | SW480R, HCT116R CRC cells frontiersin.org |
Adaptive Resistance Pathways to Regorafenib (mesylate)
Adaptive resistance refers to more immediate, often reversible, changes that tumor cells undergo to survive drug treatment. This form of resistance can be initiated by the drug's primary mechanism of action. For instance, Regorafenib's inhibition of tumor angiogenesis is a key part of its therapeutic effect. nih.gov However, preclinical studies have shown that Regorafenib can induce adaptive resistance in colorectal cancer cells through its inhibition of the vascular endothelial growth factor receptor (VEGF-R). nih.gov This suggests that the direct action of the drug on cancer cells can trigger compensatory mechanisms that promote survival, apoptosis resistance, and migration. nih.gov
Molecular Determinants of Resistance to Regorafenib (mesylate)
Underlying the phenotypic changes of resistance are specific alterations in key signaling pathways. The multi-targeted nature of Regorafenib means that resistance often involves the hyperactivation of alternative survival pathways to bypass the drug's blockade.
The Mitogen-Activated Protein Kinase (MAPK) pathway (including RAS/RAF/MEK/ERK) is a primary target of Regorafenib. nih.govhematologyandoncology.net Consequently, alterations that lead to the reactivation of this pathway are a common cause of resistance. In HCC, acquired resistance has been linked to EGFR overexpression, which leads to the sustained activation of the downstream RAS/RAF/ERK pathway, thereby nullifying Regorafenib's inhibitory effect. nih.gov In the broader context of RAF inhibition in colorectal cancer, preclinical studies have identified other MAPK pathway alterations driving resistance, such as KRAS and BRAF amplification, which would also confer resistance to Regorafenib. broadinstitute.org
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade for cell survival and proliferation. mdpi.com Preclinical evidence suggests that Regorafenib is a relatively weak inhibitor of this pathway, and its activation can lead to resistance. mdpi.comresearchgate.net In some CRC cell lines, acquired resistance is associated with PI3K/AKT pathway activation, potentially linked to mutations in PIK3CA. mdpi.comnih.gov In hepatocellular carcinoma, a feedback loop between the pentose (B10789219) phosphate (B84403) pathway (PPP) and the PI3K/AKT signaling pathway has been shown to drive Regorafenib resistance. nih.govnih.gov Activation of other kinases, such as Sphingosine (B13886) kinase 2 (SphK2), can also contribute to resistance by activating the AKT/GSK3B pathway. nih.gov Studies have demonstrated that Regorafenib can inhibit RET-mediated PI3K/AKT/mTOR signaling, suggesting that reactivation of this axis is a plausible escape mechanism. researchgate.net
Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. nih.gov Preclinical studies in HCC have shown that Regorafenib can trigger apoptosis and reduce the expression of proteins associated with angiogenesis and metastasis by suppressing ERK/NF-κB activation. nih.govnih.govdntb.gov.ua This implies that the overactivation or failure to suppress the NF-κB pathway can serve as a mechanism of resistance, allowing cancer cells to maintain pro-survival and pro-metastatic signaling despite treatment. nih.gov
Role of Pin1 in Resistance
The enzyme Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) has been identified as a critical factor in the development of acquired resistance to Regorafenib, particularly in hepatocellular carcinoma (HCC). nih.govnih.gov Pin1 is a unique isomerase that regulates the function of numerous proteins involved in oncogenic signaling networks by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs. nih.gov
Preclinical studies have demonstrated that HCC cells with acquired resistance to Regorafenib exhibit significantly elevated levels of Pin1. nih.gov This overexpression of Pin1 is not merely a marker of resistance but an active driver. The development of resistance in these models was associated with enhanced tumor invasion and metastasis, both in vitro and in vivo. nih.gov
The mechanism by which Pin1 confers resistance is linked to the promotion of an epithelial-mesenchymal transition (EMT) phenotype. nih.govnih.gov EMT is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, leading to increased motility and invasiveness. nih.gov Research has shown that Pin1's role in Regorafenib resistance is mediated, at least in part, through the Gli1/Snail/E-cadherin signaling pathway. nih.govnih.gove-century.us Inhibition of Pin1 in these resistant HCC cells was shown to reverse the EMT phenotype, characterized by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers, thereby restoring sensitivity to Regorafenib. nih.gov
These findings suggest that Pin1 acts as a key regulator in the molecular mechanisms of Regorafenib resistance in HCC. nih.gov Consequently, targeting Pin1 with specific inhibitors has been proposed as a potential therapeutic strategy to overcome acquired resistance to Regorafenib in aggressive and resistant HCC. nih.govnih.gov
| Cell Model | Key Observation | Associated Pathway | Impact of Pin1 Inhibition | Reference |
|---|---|---|---|---|
| Regorafenib-resistant Hepatocellular Carcinoma (HCC) cells | Elevated Pin1 expression in resistant cells | Gli1/Snail/E-cadherin | Reverses acquired resistance and inhibits EMT | nih.govnih.gov |
| Human HCC tissues | High overexpression of Pin1, closely related to EMT | Not specified | Proposed as a therapeutic target for resistant HCC | nih.gov |
Sphingosine Kinase 2 (SphK2) Overexpression
Another significant mechanism contributing to Regorafenib resistance is the dysregulation of sphingolipid metabolism, specifically the overexpression of Sphingosine Kinase 2 (SphK2). nih.govresearchgate.net SphK2 is an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and drug resistance. nih.govresearchgate.net
In preclinical models of hepatocellular carcinoma (HCC), cell lines developed to be resistant to Regorafenib showed a high expression of SphK2. nih.govresearchgate.net Further investigation confirmed a negative correlation between the expression level of SphK2 and the sensitivity to Regorafenib across various HCC cell lines. nih.gov The overexpression of SphK2 was found to actively promote Regorafenib resistance. nih.gov When SphK2 was intentionally overexpressed in previously sensitive HCC cells, their sensitivity to Regorafenib decreased. nih.govresearchgate.net
The SphK2/S1P signaling axis appears to mediate this resistance by activating downstream pro-survival pathways, notably the Nuclear Factor κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. nih.govresearchgate.net Both NF-κB and STAT3 are targets of Regorafenib, and their activation by SphK2/S1P signaling can counteract the drug's inhibitory effects. nih.gov
Crucially, this resistance mechanism was found to be reversible. The pharmacological inhibition of SphK2 using a specific inhibitor, ABC294640, successfully restored sensitivity to Regorafenib in resistant HCC cells. nih.govresearchgate.net The combination of Regorafenib and ABC294640 demonstrated a synergistic antitumor effect in both in vitro cell culture and in vivo xenograft models, suggesting that targeting SphK2 could be a viable strategy to overcome acquired Regorafenib resistance in HCC. nih.govresearchgate.net
| Model System | Key Finding | Mechanism of Action | Intervention | Outcome | Reference |
|---|---|---|---|---|---|
| Regorafenib-resistant HCC cell lines | High expression levels of SphK2 | Activation of NF-κB and STAT3 signaling | SphK2 knockdown or pharmacological inhibition with ABC294640 | Restored sensitivity to Regorafenib | nih.govresearchgate.net |
| Parental HCC cell lines | Ectopic expression of SphK2 or addition of exogenous S1P | Activation of NF-κB and STAT3 signaling | Not applicable | Decreased sensitivity to Regorafenib | nih.govresearchgate.net |
| Xenograft model of HCC | Combination treatment with Regorafenib and ABC294640 | Inhibition of SphK2/S1P pathway | Combination therapy | Sensitized resistant tumors to Regorafenib | nih.gov |
Phenotype Switching: Senescence and Epithelial-Mesenchymal Transition (EMT)
In the context of colorectal cancer (CRC), resistance to Regorafenib can arise from a complex process known as phenotype switching, where cancer cells alter their fundamental characteristics to survive treatment. frontiersin.orgresearchgate.net Preclinical studies have shown that Regorafenib treatment can induce two distinct, yet potentially interconnected, resistant phenotypes: therapy-induced senescence (TIS) and epithelial-mesenchymal transition (EMT). frontiersin.orgwjgnet.com
Upon short-term exposure to Regorafenib, several CRC cell lines exhibited features of cellular senescence, a state of irreversible cell cycle arrest. frontiersin.org In some cell lines, such as SW480, long-term exposure to the drug established a stable TIS phenotype. frontiersin.orgresearchgate.net These senescent-like cells were characterized by a slower growth rate, altered morphology, cell cycle arrest in the G2/prophase stage, and the expression of a specific senescence-associated secretome. frontiersin.orgresearchgate.net
In contrast, other CRC cell lines, like HCT-116, responded differently to long-term Regorafenib treatment. frontiersin.orgresearchgate.net These cells initially showed some senescent features but eventually leveraged this early senescent state to undergo EMT. frontiersin.org This switch resulted in an acquired resistance that was accompanied by a more aggressive phenotype, including enhanced migration and invasion capabilities. frontiersin.orgresearchgate.net The development of this EMT-driven resistance in HCT-116 cells was linked to the activation of the PI3K/AKT signaling pathway. frontiersin.org
These findings highlight the phenotypic plasticity of cancer cells under the pressure of targeted therapy. frontiersin.org Depending on the specific cancer cell line and its genetic background, Regorafenib can induce either a stable senescent state or trigger a transition to a more aggressive, mesenchymal phenotype, both of which contribute to the development of drug resistance. frontiersin.orgwjgnet.com
| Cell Line Model | Exposure Duration | Observed Phenotype | Key Characteristics | Associated Pathway | Reference |
|---|---|---|---|---|---|
| SW480 (CRC) | Long-term (12 months) | Stable Therapy-Induced Senescence (TIS) | Slow growth, altered morphology, G2/prophase arrest, senescence-associated secretome | Not specified | frontiersin.orgresearchgate.net |
| HCT-116 (CRC) | Long-term (12 months) | Epithelial-Mesenchymal Transition (EMT) | Increased migration and invasion, aggressive phenotype | PI3K/AKT pathway | frontiersin.orgresearchgate.net |
Preclinical Rationale for Combination Therapies Involving Regorafenib Mesylate
Synergistic Interactions of Regorafenib (B1684635) (mesylate) with Targeted Agents
The multi-targeted nature of regorafenib provides a basis for synergistic interactions when combined with other targeted therapies. By simultaneously inhibiting multiple signaling pathways crucial for tumor growth and survival, these combinations can lead to more profound and durable anti-cancer effects.
In cancers such as melanoma with BRAF mutations, inhibitors targeting the BRAF and MEK proteins in the MAPK signaling pathway have shown significant efficacy. However, acquired resistance often limits their long-term benefit. Preclinical models suggest that regorafenib can overcome this adaptive resistance. researchgate.netnih.gov The rationale for this combination lies in regorafenib's ability to inhibit RAF-dimers, which can be a mechanism of resistance to monomer-selective BRAF inhibitors. researchgate.netamegroups.org Combining regorafenib with standard BRAF/MEK inhibitors has demonstrated promising anti-tumor activity in preclinical models, providing a foundation for investigating this strategy in patients who have progressed on prior BRAF/MEK inhibitor therapy. researchgate.netnih.gov
A key mechanism of adaptive resistance to Class I BRAF inhibitors is the relief of ERK-induced negative feedback, leading to pathway reactivation. nih.govnih.gov Regorafenib, as a Class II RAF inhibitor, can inhibit the RAF dimers that contribute to this resistance. Preclinical findings have supported the synergistic effect of a pan-RAF inhibitor, including RAF dimer inhibition, with a MEK inhibitor in non-BRAF V600 mutant tumors as well. nih.govnih.gov
| Combination | Cancer Model | Key Preclinical Finding | Mechanism of Synergy |
| Regorafenib + BRAF/MEK Inhibitors | Melanoma | Overcomes adaptive resistance to BRAF/MEK inhibitors. researchgate.netnih.gov | Inhibition of RAF-dimers by regorafenib counters a key resistance mechanism to monomer-selective BRAF inhibitors. researchgate.netamegroups.org |
Protein kinase D (PKD) is a family of serine/threonine kinases that mediate key signaling pathways involved in multiple cellular processes, including cell survival and proliferation. In preclinical studies using human colorectal cancer (CRC) cell lines, combining regorafenib with a PKD inhibitor, CRT0066101, demonstrated synergistic effects in inhibiting cell proliferation and clonal formation. nih.gov
This combination therapy was found to induce apoptosis, as evidenced by increased PARP cleavage and decreased activation of the anti-apoptotic protein HSP27. nih.gov Mechanistically, the synergy is attributed to the enhanced inhibition of critical survival signaling pathways, including RAS/RAF/ERK, PI3K/AKT, and NF-κB. nih.gov PKD is a known mediator of NF-κB activation, and its inhibition, coupled with regorafenib's multi-kinase activity, leads to a more potent suppression of this pro-survival pathway. nih.gov
| Combination | Cancer Model | Key Preclinical Finding | Mechanism of Synergy |
| Regorafenib + CRT0066101 (PKD Inhibitor) | Colorectal Cancer | Synergistic inhibition of cell proliferation and induction of apoptosis. nih.gov | Enhanced inhibition of ERK, AKT, and NF-κB signaling pathways. nih.gov |
The JAK/STAT pathway is frequently dysregulated in colorectal cancer. Preclinical research has explored combining regorafenib with a novel dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitor. researchgate.netnih.gov The rationale is that concurrent inhibition of JAK can sensitize solid tumors to HDAC inhibitors. researchgate.net
In preclinical CRC models, this combination proved more effective than either agent alone, synergistically reducing tumor growth and metastasis with minimal toxicity. researchgate.netnih.gov The combination therapy led to a robust decrease in the phosphorylation of STAT3 and ERK1/2, key nodes in pathways controlling cell viability. researchgate.net Furthermore, whole transcriptomic analysis revealed that the combination modulated key pathways involved in apoptosis, extracellular matrix-receptor interaction, and focal adhesion. researchgate.netnih.gov In a syngeneic mouse model, the treatment also enhanced the antitumor immune response, indicated by higher infiltration of cytotoxic cells. nih.gov
| Combination | Cancer Model | Key Preclinical Finding | Mechanism of Synergy |
| Regorafenib + Dual JAK-HDAC Inhibitor | Colorectal Cancer | Synergistically reduced tumor growth and metastasis with enhanced anti-tumor immune response. researchgate.netnih.gov | Decreased phosphorylation of STAT3 and ERK1/2; modulation of apoptosis and focal adhesion pathways. researchgate.netnih.gov |
Regorafenib itself is a multi-kinase inhibitor, targeting VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR-1, RAF-1, BRAF, and others. nih.govnih.gov Its broad-spectrum activity provides a basis for combinations with other agents. Preclinical studies have explored combining regorafenib with cytotoxic agents that are not kinase inhibitors, where regorafenib's kinase inhibition is key to the synergy. For instance, in preclinical models of gastrointestinal cancers, combining regorafenib with TAS-102 (trifluridine/tipiracil) showed synergistic anti-tumor effects. youtube.com A notable observation was that TAS-102 could induce angiogenesis and ERK1/2 activation in vivo, which was significantly inhibited by the addition of regorafenib. youtube.comyoutube.com This suggests that regorafenib's anti-angiogenic and anti-proliferative properties can counteract potential resistance mechanisms induced by other therapies.
Combination of Regorafenib (mesylate) with Immunotherapeutic Agents
Beyond targeting tumor cell-intrinsic pathways, regorafenib has been shown to modulate the tumor microenvironment (TME), making it a rational partner for immunotherapies.
The efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies depends on a pre-existing anti-tumor immune response within the TME. Many tumors, however, have an immunosuppressive microenvironment that limits the effectiveness of ICIs. Preclinical studies have demonstrated that regorafenib can remodel this microenvironment to be more favorable for an anti-tumor immune response, thereby synergizing with PD-1/PD-L1 blockade. amegroups.orgnih.govnih.gov
The key mechanisms underlying this synergy include:
Modulation of Tumor-Associated Macrophages (TAMs): Regorafenib can induce a shift in macrophage polarization from the immunosuppressive M2 phenotype to the pro-inflammatory M1 phenotype. nih.govresearchgate.net
Normalization of Tumor Vasculature: As an anti-angiogenic agent, regorafenib can normalize the tumor's blood vessel structure. This leads to increased infiltration of effector immune cells, such as CD8+ T cells, into the tumor. amegroups.orgnih.gov
Enhancement of T-cell Activity: The combination of regorafenib and anti-PD-1 therapy has been shown to increase the expression of the chemokine CXCL10, which promotes the recruitment and survival of activated CD8+ T cells within the tumor. nih.gov Preclinical studies in murine colon cancer models showed that the combination therapy led to a durable reduction of regulatory T cells (Tregs) and sustained M1 polarization of macrophages, contributing to long-term tumor suppression. researchgate.net
These immunomodulatory effects can convert an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to the effects of immune checkpoint inhibition. nih.govresearchgate.net
| Combination | Cancer Model | Key Preclinical Finding | Rationale for Synergy |
| Regorafenib + Anti-PD-1/PD-L1 | Hepatocellular Carcinoma, Colorectal Cancer | Significantly enhanced anti-tumor efficacy and animal survival. nih.govresearchgate.net | Regorafenib normalizes tumor vasculature, promotes M1 macrophage polarization, and increases CD8+ T cell infiltration and activation, creating a more immune-supportive tumor microenvironment. amegroups.orgnih.govnih.govresearchgate.net |
Combination of Regorafenib (mesylate) with Conventional Therapies
DNA Damaging Agents (e.g., Irradiation, Irinotecan)
Preclinical evidence supports the combination of regorafenib with conventional DNA damaging agents like irradiation and chemotherapy, demonstrating enhanced anti-tumor activity.
In colorectal cancer models, the combination of regorafenib with irradiation has been shown to result in a greater inhibition of tumor growth compared to either treatment alone. researchgate.net The underlying mechanism for this synergy involves regorafenib acting as a radiosensitizer. researchgate.net It has been observed that regorafenib can diminish the radiation-induced upregulation of nuclear factor kappa B (NF-ĸB), a transcription factor that promotes the expression of proliferative and anti-apoptotic proteins, thereby enhancing the anti-cancer efficacy of radiotherapy. researchgate.net
Similarly, the combination of regorafenib with the topoisomerase I inhibitor irinotecan (B1672180) has demonstrated significant tumor growth delay in patient-derived colorectal cancer xenograft models. nih.gov The proposed mechanism for this synergistic effect is the normalization of the tumor vasculature by regorafenib, which may improve the delivery and accessibility of irinotecan to the tumor. nih.gov Furthermore, in preclinical models of pediatric malignancies, including glioma and medulloblastoma, the combination of regorafenib with irinotecan led to 100% tumor regressions. mdpi.comconsensus.app This enhanced effect was associated with decreased tumor vascularization and induction of apoptotic cell death. mdpi.com
Table 2: Preclinical Studies of Regorafenib with DNA Damaging Agents
| Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Irradiation | Colorectal Cancer | Regorafenib enhanced radiotherapy-induced tumor growth inhibition by suppressing NF-ĸB activity. researchgate.net | researchgate.net |
| Irradiation | Pediatric Glioma (PDGFRA amplified) | Combination resulted in 100% tumor regression. mdpi.comconsensus.app | mdpi.comconsensus.app |
| Irinotecan | Colorectal Cancer (Patient-Derived Xenografts) | Significantly delayed tumor growth, potentially through normalization of tumor vasculature. nih.gov | nih.gov |
| Irinotecan | Pediatric Medulloblastoma | Combination resulted in 100% tumor regression. mdpi.comconsensus.app | mdpi.comconsensus.app |
Combination of Regorafenib (mesylate) with Natural Compounds and Novel Agents
18β-Glycyrrhetinic Acid
Preclinical studies have explored the synergistic potential of combining regorafenib with the natural compound 18β-glycyrrhetinic acid (18β-gly) in hepatocellular carcinoma (HCC). nih.govresearchgate.net Research has shown that the combination of regorafenib and 18β-gly exhibits a synergistic cytotoxic effect in HCC cells. nih.govresearchgate.net
The mechanism underlying this synergy involves the modulation of apoptosis-related markers and the mTOR signaling pathway. nih.gov In vitro studies using Hep3B and Huh7 HCC cell lines demonstrated that the combination treatment significantly increased the percentage of apoptotic cells compared to regorafenib alone. researchgate.net In a Hep3B tumor-bearing animal model, the combination therapy also showed enhanced anti-tumor activity without causing significant systemic toxicity. nih.gov
Table 3: Preclinical Findings for Regorafenib and 18β-Glycyrrhetinic Acid Combination
| Cancer Model | Cell Lines | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B, Huh7 | Synergistic cytotoxicity, increased apoptosis, modulation of the mTOR signaling pathway. nih.govresearchgate.net | nih.govresearchgate.net |
Ruthenium-based Compounds
The combination of regorafenib with novel ruthenium-based compounds has shown promise in preclinical models of colorectal cancer (CRC). nih.govmdpi.com Ruthenium complexes are being investigated as potential alternatives to platinum-based chemotherapeutics due to their perceived safety and effectiveness. nih.gov
A study investigating the combination of regorafenib with a specific ruthenium-based compound, Ru-1, in HT29 and HCT116 colorectal cancer cell lines, including a regorafenib-resistant HCT116 cell line, demonstrated a synergistic inhibitory activity. nih.govmdpi.com The combination therapy exhibited potent cytotoxicity and enhanced induction of apoptosis. nih.gov Mechanistically, the synergistic effect was attributed to the disruption of mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS) levels, and a decrease in the migratory properties of the cancer cells. nih.govmdpi.com Furthermore, the combination was found to regulate the PI3K/Akt and p38 MAP kinase signaling pathways. nih.gov This suggests that combining regorafenib with ruthenium-based compounds could be a strategy to overcome acquired resistance to regorafenib. nih.gov
Table 4: Preclinical Data for Regorafenib and Ruthenium-based Compound Combination
| Cancer Model | Cell Lines | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | HT29, HCT116 (including regorafenib-resistant) | Synergistic cytotoxicity, enhanced apoptosis, increased ROS, regulation of PI3K/Akt and p38 MAP kinase signaling. nih.govmdpi.com | nih.govmdpi.com |
Biomarker Discovery and Predictive Markers in Regorafenib Mesylate Preclinical Research
Genetic Biomarkers
Genetic biomarkers, including mutations and gene amplifications, have been a primary focus of preclinical investigation to determine sensitivity or resistance to regorafenib (B1684635).
Oncogene Mutation Status
Preclinical studies, particularly in colorectal cancer (CRC), have investigated whether the mutation status of key oncogenes influences the efficacy of regorafenib. In vitro proliferation assays and in vivo xenograft models have demonstrated that regorafenib's antitumor activity appears to be independent of the mutational status of common CRC-related oncogenes such as KRAS and BRAF. nih.gov Similarly, no correlation was found between the antiproliferative effects of regorafenib and the mutation status of APC and β-catenin. nih.gov Despite the presence of these mutations, regorafenib was shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway by reducing the levels of phosphorylated ERK (pERK) in CRC cell lines like HT-29, HCT-116, and Colo-205. nih.gov
| Oncogene | Mutation Status | Correlation with Regorafenib Efficacy (Preclinical) |
| KRAS | Mutant / Wild-Type | No correlation observed. nih.gov |
| BRAF | Mutant / Wild-Type | No correlation observed. nih.gov |
| APC | Mutant / Wild-Type | No correlation observed. nih.gov |
| β-catenin | Mutant / Wild-Type | No correlation observed. nih.gov |
Microsatellite Instability (MSI) Status
The role of mismatch repair status as a predictive biomarker for regorafenib monotherapy is an area of ongoing investigation. Preclinical studies have explored combining regorafenib with other agents, particularly immune checkpoint inhibitors, in the context of microsatellite stable (MSS) tumors. nih.govnih.gov This research is based on the rationale that regorafenib's immunomodulatory effects could enhance the efficacy of immunotherapy in these "cold" tumors. nih.gov However, preclinical data focusing solely on the differential efficacy of regorafenib as a single agent in microsatellite instability-high (MSI-H) versus MSS models is less defined. Tumors with mismatch repair deficiency (dMMR) or high microsatellite instability (MSI-H) are known to have a high mutational burden and an inflammatory tumor microenvironment, which may influence the response to multi-kinase inhibitors that affect the tumor microenvironment. nih.gov
Gene Amplifications
In contrast to oncogene mutations, a specific gene amplification has been identified as a potential predictor of sensitivity to regorafenib. Preclinical studies in gastric and colorectal cancer cell lines found that amplification of the fibroblast growth factor receptor 2 (FGFR2) gene was the only genetic alteration significantly associated with in vitro sensitivity to regorafenib. nih.govresearchgate.net
In FGFR2-amplified cancer cell lines (SNU-16, KATO-III, and NCI-H716), regorafenib effectively inhibited cell growth. nih.gov Mechanistically, regorafenib was shown to inhibit the phosphorylation of FGFR2 and its downstream signaling molecules in a dose-dependent manner specifically in these amplified cells. nih.govresearchgate.net This inhibition led to G1 cell cycle arrest and apoptosis. nih.gov In vivo, regorafenib significantly inhibited tumor growth in SNU-16 mice xenografts, further validating its antitumor activity in FGFR2-amplified models. nih.gov
| Cell Line | Cancer Type | FGFR2 Amplification Status | In Vitro Response to Regorafenib |
| SNU-16 | Gastric Cancer | Amplified | Sensitive nih.govresearchgate.net |
| KATO-III | Gastric Cancer | Amplified | Sensitive nih.govresearchgate.net |
| NCI-H716 | Colorectal Cancer | Amplified | Sensitive nih.govresearchgate.net |
Gene Expression Profiling
Gene expression analysis has been employed to identify signatures that may predict sensitivity to regorafenib. A preclinical study using a gene chip analysis with a panel of human cancer cell lines (JFCR39) identified a correlation between high expression of matrix metalloproteinase-14 (MMP14) and increased sensitivity to regorafenib. ascopubs.orgascopubs.org In a regorafenib-sensitive cell line, HT29, MMP14 levels were observed to increase, while no such change was seen in the resistant HCT15 cell line. ascopubs.org
However, another study that aimed to correlate the antitumor activity of regorafenib in colorectal cancer patient-derived xenografts (CRC-PDX) with gene expression profiles was unable to identify a predictive signature. aacrjournals.org Using the Random Forests algorithm, the analysis of expression profiles from vehicle and regorafenib-treated xenografts did not yield signatures that performed better than random chance. aacrjournals.org The authors suggested that larger sample sizes may be necessary or that the complex mechanism of multi-kinase inhibitors makes identifying a single gene expression signature challenging. aacrjournals.org
Plasma Protein Analysis
The analysis of circulating plasma proteins has been explored as a non-invasive method for biomarker discovery, largely in translational studies associated with clinical trials. Preclinical research has established that regorafenib and its active metabolites, M-2 and M-5, exhibit high binding to both human and murine plasma proteins. nih.gov The unbound fraction for all three compounds was below 1%, with M-5 showing the most pronounced binding in human plasma. nih.gov
Table of Plasma Proteins Investigated in Regorafenib Clinical Trials nih.govasco.org
| Protein Biomarker | Association with Prognosis (Placebo/Control Arm) | Predictive Association with Regorafenib Benefit |
| TIE-1 | High levels associated with longer OS (univariable) nih.gov | Potential predictor of clinical response, not significant in multivariable analyses asco.org |
| ANG-2 | Elevated levels associated with poor OS and PFS asco.org | No significant association asco.org |
| VEGF-A | Elevated levels associated with poor OS and PFS asco.org | No significant association asco.org |
| IL-8 | Elevated levels associated with poor PFS asco.org | Modest interaction with PFS benefit, not statistically significant after multiple testing correction asco.org |
| VWF | Elevated levels associated with poor PFS asco.org | Modest interaction with PFS benefit, not statistically significant after multiple testing correction asco.org |
| IGF-BP2 | Elevated levels associated with poor PFS asco.org | Modest interaction with PFS benefit, not statistically significant after multiple testing correction asco.org |
Circulating Tumor DNA (ctDNA) Levels
Circulating tumor DNA (ctDNA) has emerged as a promising biomarker for monitoring treatment response and prognosis. In the context of regorafenib, research has primarily been conducted through the analysis of patient samples from clinical studies. These studies have shown that ctDNA is detectable in a high proportion of patients with metastatic colorectal cancer (mCRC). nih.gov
Histological and Pathway-Specific Markers in Regorafenib (mesylate) Preclinical Research
In the preclinical evaluation of Regorafenib (mesylate), the identification of histological and pathway-specific markers has been crucial in elucidating its mechanism of action and predicting therapeutic response. Research has focused on changes within the tumor microenvironment, particularly concerning angiogenesis, apoptosis, and cell proliferation, as well as the molecular pathways that drive these processes.
Histological Markers
Preclinical studies utilizing tumor xenograft models have identified several key histological markers that correlate with Regorafenib's antitumor activity. These markers, visualized through techniques such as immunohistochemistry, provide tangible evidence of the drug's impact on tumor tissue.
A significant histological indicator of Regorafenib's efficacy is the reduction in tumor vascularization. In a murine metastatic colon cancer model, Regorafenib treatment led to a pronounced decrease in tumor vascularization, a finding confirmed by both in vivo dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and subsequent immunohistochemical analysis aacrjournals.org. Specifically, a significant reduction in tumor vessel area and the number of tumor vessels, as marked by CD31 staining, was observed in patient-derived colorectal cancer xenografts following Regorafenib administration nih.gov. Furthermore, while not always statistically significant, an increase in the ratio of smooth muscle actin (SMA)-positive vessels to CD31-positive vessels has been noted, suggesting a trend towards vessel maturation in Regorafenib-treated tumors aacrjournals.orgresearchgate.net.
Another critical histological marker is the induction of apoptosis. Preclinical models of hepatocellular carcinoma (HCC) and colorectal cancer (CRC) have demonstrated that Regorafenib induces significant tumor cell apoptosis aacrjournals.orgnih.govaacrjournals.org. This is histologically evidenced by an increase in TUNEL-positive cells within the tumor tissue of HCC-bearing mice treated with Regorafenib researchgate.net. The rate of apoptosis in tumors treated with Regorafenib has been shown to be substantially higher compared to other angiogenesis inhibitors aacrjournals.org.
In addition to vascular and apoptotic changes, Regorafenib's effect on cell proliferation is another important histological marker. A decrease in the proliferation marker Ki-67 has been observed in HCC xenograft models treated with Regorafenib, indicating a reduction in tumor cell division researchgate.net. Furthermore, preclinical studies have noted a significant reduction in the infiltration of tumor-associated macrophages within the tumor microenvironment following Regorafenib treatment, suggesting an immunomodulatory effect that can be histologically assessed aacrjournals.orgnih.gov.
| Histological Marker | Technique | Preclinical Model | Observed Effect of Regorafenib | Associated Pathway/Process |
|---|---|---|---|---|
| CD31 | Immunohistochemistry | Colorectal Cancer Xenografts | Reduced tumor vessel area and number | Anti-angiogenesis |
| SMA (Smooth Muscle Actin) | Immunohistochemistry | Colorectal Cancer Xenografts | Increased ratio of SMA+/CD31+ vessels (not always significant) | Vessel maturation |
| TUNEL Assay | Immunohistochemistry | Hepatocellular Carcinoma Xenografts | Increased number of apoptotic cells | Apoptosis |
| Ki-67 | Immunohistochemistry | Hepatocellular Carcinoma Xenografts | Decreased expression, indicating reduced proliferation | Inhibition of cell proliferation |
| Macrophage Infiltration | Histological Analysis | Colorectal Cancer Models | Reduced infiltration of immunosuppressive macrophages | Tumor Microenvironment Modulation |
Pathway-Specific Markers
Regorafenib's multi-kinase inhibitory action results in the modulation of several signaling pathways that are critical for tumor growth and survival. The identification of pathway-specific markers has been instrumental in understanding the molecular basis of its antitumor effects.
The anti-angiogenic properties of Regorafenib are primarily attributed to its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and TIE2. In preclinical models, Regorafenib has been shown to potently inhibit the autophosphorylation of VEGFR2 and VEGFR3 in endothelial cells nih.gov. This leads to a downstream blockade of signaling pathways crucial for endothelial cell migration and proliferation nih.gov. Inhibition of the TIE2 pathway further contributes to the anti-angiogenic and antimetastatic effects of the drug aacrjournals.org.
The induction of apoptosis by Regorafenib is mediated through distinct molecular pathways. In hepatocellular carcinoma, Regorafenib has been found to activate SHP-1 phosphatase, which in turn inhibits the phosphorylation of STAT3, a key signaling node for cell survival aacrjournals.org. The cleavage of caspase-9 and PARP serves as a downstream marker of this apoptotic cascade aacrjournals.org. In colorectal cancer, Regorafenib induces apoptosis through the upregulation of PUMA (p53 upregulated modulator of apoptosis), a process that occurs independently of p53 status and is mediated by the inhibition of the ERK pathway and subsequent activation of NF-κB nih.govaacrjournals.org.
Furthermore, preclinical research has pointed to the TGF-β and MAPK signaling pathways as potential markers of poor response to Regorafenib mdpi.com. Activation of these pathways has been associated with resistance to treatment in preclinical models mdpi.com. In the context of the tumor microenvironment, Regorafenib's ability to reduce the infiltration of immunosuppressive macrophages and regulatory T (Treg) cells, while promoting M1 macrophage polarization, highlights its immunomodulatory effects and suggests that markers of immune cell populations could serve as predictive indicators of response nih.gov.
| Pathway | Key Markers | Preclinical Model System | Effect of Regorafenib | Predicted Outcome |
|---|---|---|---|---|
| Angiogenesis | pVEGFR2, pVEGFR3, TIE2 | Endothelial Cells, Colorectal Cancer Xenografts | Inhibition of phosphorylation/expression | Reduced tumor vascularization and growth |
| Apoptosis (HCC) | SHP-1 activity, p-STAT3, cleaved caspase-9, cleaved PARP | Hepatocellular Carcinoma Cell Lines | Increased SHP-1 activity, decreased p-STAT3, increased cleavage of caspase-9 and PARP | Induction of tumor cell death |
| Apoptosis (CRC) | PUMA, p-ERK, NF-κB | Colorectal Cancer Cell Lines | Inhibition of ERK, activation of NF-κB, upregulation of PUMA | Induction of tumor cell death |
| Resistance Pathways | Activation of TGF-β and MAPK signaling | Colorectal Cancer Models | Activation associated with poor response | Potential for treatment resistance |
| Tumor Microenvironment | Infiltration of immunosuppressive macrophages and Treg cells, M1 macrophage polarization | Murine Colorectal Cancer Models | Reduced infiltration of immunosuppressive cells, increased M1 polarization | Enhanced anti-tumor immunity |
Future Directions in Regorafenib Mesylate Academic Research
Elucidation of Unclear Molecular Mechanisms of Regorafenib (B1684635) (mesylate)
While regorafenib is known to inhibit multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, the precise molecular mechanisms driving its therapeutic effects in different contexts are not fully understood. nih.govplos.org Future research will delve deeper into these nuanced mechanisms.
Another burgeoning area of research is the immunomodulatory properties of regorafenib. nih.gov Studies have shown that it can impact the tumor microenvironment by inhibiting CSF1R, which is involved in macrophage proliferation, and by reducing the infiltration of tumor-associated macrophages (TAMs). nih.govasco.orgnih.gov Future investigations will aim to further characterize how regorafenib modulates various immune cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and how this modulation can be harnessed for therapeutic benefit. asco.orgnih.gov The interaction between regorafenib and cancer-associated fibroblasts (CAFs) is another area of interest, with preclinical evidence suggesting the drug can inhibit the interplay between tumor cells and CAFs. asco.org
Furthermore, the induction of apoptosis is a recognized mechanism of regorafenib. plos.orgresearchgate.net Research has indicated that this can occur through the upregulation of PUMA (p53 upregulated modulator of apoptosis), independent of p53 status, via the NF-κB pathway. researchgate.net A more systematic dissection of the interactions between regorafenib, the tumor, and its microenvironment is necessary to fully comprehend its apoptotic and anti-angiogenic effects. researchgate.net
Development of Novel Preclinical Models for Resistance and Response to Regorafenib (mesylate)
To better predict clinical outcomes and understand the development of resistance, there is a pressing need for more sophisticated preclinical models that accurately recapitulate the complexity of human cancers.
Patient-derived xenografts (PDXs) have emerged as a valuable tool, as they have been shown to conserve the biological and genetic features of the original patient tumors. plos.orgnih.gov PDX models have been effectively used to demonstrate regorafenib's efficacy in gastric cancer, osteosarcoma, and colorectal cancer, often showing a correlation with the clinical response of the patient from whom the model was derived. nih.govplos.orgcambridge.org
In addition to PDX models, three-dimensional (3D) in vitro models, such as spheroids and organoids, are gaining prominence. ascopubs.orgnih.gov These models can better mimic the tissue-like structures and cell-cell interactions found in vivo compared to traditional 2D cell cultures. ascopubs.orgnih.gov Patient-derived organoids (PDOs), in particular, hold promise for high-throughput drug sensitivity testing and can be established in a shorter timeframe than PDX models. researchgate.netnih.gov Preclinical work has already demonstrated the utility of 3D cultures in testing regorafenib's effectiveness in colon cancer models. ascopubs.org
Genetically engineered mouse models (GEMMs) offer another powerful platform, as they allow for the study of de novo tumor development in an immunocompetent microenvironment, which is crucial for investigating immunomodulatory agents like regorafenib. cambridge.orgnih.gov GEMMs have been employed to study liver cancer and can be used to investigate the efficacy of regorafenib in a more physiologically relevant context. cambridge.org
Finally, the development of regorafenib-resistant cell lines through long-term drug exposure is a critical strategy for investigating the molecular mechanisms of acquired resistance. nih.gov These models can help identify the phenotype switching and signaling pathways that enable cancer cells to evade the drug's effects. nih.gov
Advanced Biomarker Validation in Preclinical Settings for Regorafenib (mesylate)
A significant challenge in the clinical use of regorafenib is the lack of validated predictive biomarkers to select patients who are most likely to benefit. ascopubs.orgsemanticscholar.org Preclinical models are instrumental in the identification and validation of potential biomarkers.
Circulating Biomarkers: Research is actively exploring a range of circulating biomarkers in blood plasma. These include proteins and microRNAs. For instance, preclinical and translational studies in colorectal cancer have suggested that high levels of matrix metalloproteinase (MMP)-14 and MMP9 may be prognostic markers for regorafenib efficacy. nih.gov In hepatocellular carcinoma, decreased levels of several proteins involved in inflammation and carcinogenesis, such as angiopoietin 1 and cystatin B, have been correlated with improved survival on regorafenib. plos.org A panel of plasma microRNAs has also been identified as potentially correlating with improved outcomes. plos.org Circulating tumor DNA (ctDNA) is another promising avenue, with changes in mutant allele frequency potentially reflecting treatment response. ascopubs.orgascopubs.org
Imaging Biomarkers: Functional imaging techniques are being validated in preclinical settings to provide non-invasive assessments of treatment response. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) and DCE-computed tomography (CT) have been used in human colon carcinoma xenograft models to measure the anti-angiogenic effects of regorafenib by quantifying changes in tumor vascularity and perfusion. nih.govascopubs.org A significant drop in parameters like the initial area under the gadolinium concentration-time curve (KEF) has been associated with better disease control in early clinical studies, and this correlated with reduced microvessel density in tissue biopsies. ascopubs.org
Tissue-based and '-Omics' Biomarkers: Multi-omics approaches on preclinical models, such as PDXs, are being employed to identify genomic and proteomic signatures of response. nih.gov In colorectal cancer, consensus molecular subtypes (CMS) appear to influence response, with CMS4 subtypes showing better response in some preclinical studies. nih.gov Differential gene expression analysis in these models has pointed to the potential role of genes like EPHA2, UGT1A1, and KIT in mediating resistance. nih.gov Furthermore, recent preclinical data has suggested that upregulation of Notch 1 may be a mechanism of acquired resistance to regorafenib. nih.govsemanticscholar.org
Exploration of New Combinatorial Strategies with Regorafenib (mesylate)
To enhance the therapeutic efficacy of regorafenib and overcome resistance, numerous preclinical studies are investigating its use in combination with other anti-cancer agents.
Immunotherapy: One of the most promising areas is the combination of regorafenib with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies. nih.govnih.gov Preclinical studies in syngeneic mouse models of colorectal and hepatocellular carcinoma have shown that this combination can significantly improve anti-tumor activity compared to either agent alone. nih.govnih.gov The proposed mechanism is that regorafenib's immunomodulatory effects, including the reduction of immunosuppressive macrophages and regulatory T cells, can make the tumor microenvironment more susceptible to immune attack facilitated by ICIs. nih.govnih.gov
Chemotherapy: The combination of regorafenib with traditional cytotoxic chemotherapy has also shown promise. In patient-derived colorectal cancer xenograft models, combining regorafenib with irinotecan (B1672180) resulted in significant tumor growth delay. cambridge.org The potential mechanism for this synergy could be the normalization of tumor vasculature by regorafenib, which may improve the delivery and efficacy of the chemotherapeutic agent. cambridge.org
Radiotherapy: Preclinical evidence suggests that regorafenib can act as a radiosensitizer. plos.orgascopubs.org Enhanced anti-tumor effects have been observed when regorafenib is combined with radiation in preclinical models of pediatric glioma and medulloblastoma, as well as in colorectal cancer models. plos.orgcambridge.orgascopubs.orgnih.gov The proposed mechanisms include the inhibition of radiation-induced activation of receptor tyrosine kinases and suppression of DNA damage repair. mdpi.com
Other Targeted Therapies: The combination of regorafenib with other targeted agents is also under investigation. For example, enhanced effects were seen when combined with the MEK inhibitor refametinib in pediatric tumor models. plos.org More recent preclinical studies have explored the synergy of regorafenib with TAS-102 (trifluridine/tipiracil) in gastrointestinal cancer models, suggesting this combination may overcome cancer stemness and resistance signaling pathways. nih.gov In melanoma models resistant to immune checkpoint blockade, a combination of the MEK inhibitor cobimetinib and regorafenib has emerged as a promising regimen. researchgate.net
| Combination Agent | Cancer Model | Preclinical Finding |
| Anti-PD-1 Antibody | Colorectal Cancer, Hepatocellular Carcinoma | Improved anti-tumor activity, prevention of tumor regrowth, suppression of metastasis. nih.govnih.gov |
| Irinotecan | Colorectal Cancer, Pediatric Medulloblastoma | Significant tumor growth delay, increased tumor regression. plos.orgcambridge.orgcambridge.org |
| Radiation | Pediatric Glioma, Colorectal Cancer | Enhanced tumor regression and growth delay. plos.orgascopubs.orgnih.gov |
| Refametinib (MEK inhibitor) | Pediatric Solid Tumors | Enhanced anti-tumor effects. plos.org |
| Cobimetinib (MEK inhibitor) | Melanoma | Efficacy against immune checkpoint blockade-resistant tumors. researchgate.net |
| TAS-102 (Trifluridine/tipiracil) | Gastrointestinal Cancers | Synergistic effects, overcoming cancer stemness. nih.gov |
Application of Regorafenib (mesylate) in Diverse Preclinical Malignancy Models
While regorafenib is clinically approved for specific types of gastrointestinal and liver cancers, preclinical research is exploring its potential activity across a broader spectrum of malignancies.
Glioblastoma: Preclinical in vivo studies have demonstrated regorafenib's efficacy in glioblastoma (GBM) xenograft models. cambridge.orgnih.govcambridge.org It has been shown to exert a potent anti-angiogenic effect and a dose-dependent inhibition of tumor growth in these models. cambridge.orgnih.gov These promising preclinical findings have contributed to its clinical investigation in recurrent GBM. cambridge.orgnih.gov
Pediatric Cancers: Regorafenib has shown significant antitumor activity in a wide range of preclinical pediatric cancer models. nih.govplos.org In vitro screening against a panel of pediatric solid tumor cell lines showed inhibitory effects on cell proliferation. nih.govplos.org In vivo studies using xenograft models of neuroblastoma, medulloblastoma, rhabdomyosarcoma, and Ewing sarcoma have demonstrated significant tumor growth inhibition. plos.orgasco.orgascopubs.org The mechanisms of action in these models are attributed to decreased tumor vascularization and induction of apoptosis. nih.govplos.org
Other Solid Tumors: The anti-tumor activity of regorafenib is also being evaluated in various other solid tumor models.
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines, regorafenib has been shown to inhibit cell growth and induce apoptosis. In mouse xenograft models, the combination of regorafenib and cisplatin synergistically inhibited lung cancer cell growth. nih.gov It has also been shown to inhibit the formation of lung metastases in models of cholangiocarcinoma. researchgate.net
Breast Cancer: Preclinical studies in triple-negative breast cancer (TNBC) cells have indicated that regorafenib can enhance radiosensitivity by inhibiting multiple receptor tyrosine kinases and inducing DNA damage. nih.gov It has also shown the ability to reduce cell viability in MCF7 breast cancer cells. mdpi.com
Pancreatic Cancer: The effects of regorafenib in pancreatic ductal adenocarcinoma (PDAC) models have been investigated, showing a marginal anticancer effect in vitro and ex vivo, but a reduction in tumor volume in an in vivo fertilized chicken egg model. nih.gov
Ovarian Cancer: The potential of regorafenib in ovarian cancer has been explored in early clinical trials, with preclinical investigations ongoing. cambridge.orgdrugbank.comdrugbank.com
| Malignancy Type | Preclinical Model(s) | Key Findings |
| Glioblastoma | Rat and mouse xenografts | Potent anti-angiogenic effect, dose-dependent tumor growth inhibition. cambridge.orgnih.gov |
| Pediatric Cancers (Neuroblastoma, Medulloblastoma, Sarcomas) | Cell lines, subcutaneous and orthotopic xenografts | Inhibition of cell proliferation, significant tumor growth inhibition, decreased vascularization. nih.govplos.orgasco.orgascopubs.org |
| Non-Small Cell Lung Cancer | Cell lines, mouse xenografts | Inhibition of cell growth, induction of apoptosis, synergy with cisplatin. nih.gov |
| Breast Cancer | Cell lines (TNBC, MCF7) | Radiosensitization, inhibition of receptor tyrosine kinases, reduction in cell viability. nih.govmdpi.com |
| Pancreatic Cancer | Cell lines, spheroid models, chicken egg model | Marginal in vitro effects, reduction of in vivo tumor volume. nih.gov |
Q & A
Q. What experimental models are commonly used to evaluate the anti-angiogenic and anti-tumor efficacy of regorafenib?
Methodological Answer:
- In vitro kinase assays are used to measure regorafenib’s inhibition of VEGFR1/2/3, PDGFRβ, and other tyrosine kinases, with IC50 values (e.g., 4.2 nM for VEGFR2) quantified via fluorescence resonance energy transfer (FRET) or radiometric assays .
- In vivo xenograft models (e.g., colorectal cancer or GIST models) assess tumor growth inhibition and vascularization changes. Tumor volume is monitored via caliper measurements, and microvessel density is quantified using immunohistochemistry (CD31 staining) .
Q. How do researchers design pharmacokinetic (PK) studies for regorafenib in preclinical models?
Methodological Answer:
- PK studies typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify regorafenib and its metabolites (e.g., M-2, M-5) in plasma or tissue homogenates.
- Dosing regimens in rodents follow a 3-weeks-on/1-week-off schedule to mimic clinical protocols, with blood sampling at fixed intervals (e.g., 0.5, 2, 6, 24 hours post-dose) to calculate AUC, Cmax, and half-life .
Q. What validated criteria are used to assess tumor response in regorafenib clinical trials?
Methodological Answer:
- RECIST 1.1 criteria are standard for solid tumors, categorizing responses as complete/partial response, stable disease, or progression based on CT/MRI measurements .
- For GIST, Choi criteria (combining tumor density and size on CT) are preferred, as they better capture imatinib-resistant tumor biology .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between progression-free survival (PFS) and overall survival (OS) data in regorafenib trials?
Methodological Answer:
- In the GRID trial , PFS improved (4.8 vs. 0.9 months), but OS showed no difference due to crossover design (85% placebo patients received regorafenib post-progression).
- Rank-preserving structural failure time models or inverse probability of censoring weights adjust for crossover effects, isolating the drug’s true survival benefit .
Q. What strategies optimize regorafenib dosing to mitigate toxicity while maintaining efficacy?
Methodological Answer:
Q. How can biomarkers predict regorafenib resistance in metastatic colorectal cancer (mCRC)?
Methodological Answer:
Q. What methodologies address regorafenib-induced autoimmune hepatitis in preclinical/clinical studies?
Methodological Answer:
- Liver biopsy histopathology (e.g., interface hepatitis with plasma cell infiltration) confirms diagnosis.
- Immunosuppressant co-administration (e.g., azathioprine + prednisolone) reverses severe hepatic injury, as demonstrated in case studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
